8H-Furo[3,2-g]indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
863994-90-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
8H-furo[3,2-g]indole |
InChI |
InChI=1S/C10H7NO/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11H |
InChI Key |
BSPXWOWUDWKJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)OC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendancy of Furoindoles: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furoindole scaffold, a privileged heterocyclic motif, has captivated the attention of medicinal chemists for decades. Its unique structural features and diverse biological activities have paved the way for the discovery of numerous compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of furoindoles, alongside a detailed exploration of their biological evaluation and mechanisms of action.
A Historical Perspective: The Genesis of the Furoindole Core
The story of furoindoles is intrinsically linked to the pioneering work on indole synthesis. While direct synthesis of the fused furoindole system wasn't the initial focus, early 20th-century explorations into indole chemistry laid the crucial groundwork. A pivotal moment in this narrative is the discovery of the Nenitzescu indole synthesis in 1929 by Costin Nenițescu[1]. This reaction, involving the condensation of a benzoquinone with a β-aminocrotonic ester, primarily yields 5-hydroxyindole derivatives[2][3]. However, under specific conditions and with particular substrates, this reaction has been shown to produce furoindole and benzodifuran derivatives, marking a significant, albeit initially indirect, entry into the furoindole chemical space[4].
The early methodologies for constructing the furoindole framework were often multi-step and lacked general applicability. The direct and efficient synthesis of various furoindole isomers, such as furo[2,3-b]indoles and furo[3,2-b]indoles, remained a synthetic challenge for a considerable period.
Evolution of Synthetic Methodologies
The latter half of the 20th century and the dawn of the 21st century witnessed a surge in the development of elegant and efficient synthetic strategies for accessing the furoindole core. These modern methods offer greater control over regioselectivity and stereoselectivity, enabling the synthesis of a diverse library of substituted furoindoles for biological screening.
Classical Approaches and Their Refinements
Early synthetic routes often involved the construction of the furan ring onto a pre-existing indole scaffold or vice versa. These methods, while foundational, were often limited by harsh reaction conditions and low yields.
Modern Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis revolutionized the synthesis of complex heterocyclic systems, including furoindoles.
-
Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a powerful tool for constructing furoindole frameworks. For instance, a novel and efficient approach to functionalized furo[3,4-b]indol-1-ones involves a palladium-catalyzed sequential process of cyclization, carbon monoxide insertion, and a second annulation to build the lactone ring[5].
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven effective in the synthesis of furoindoles. A notable example is the Rh(II)-catalyzed synthesis of aromatic furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes, which proceeds via cyclopropenation followed by an in situ rearrangement[6][7].
Metal-Free Synthetic Strategies
In recent years, there has been a growing emphasis on developing environmentally benign, metal-free synthetic methods. A robust, metal-free, three-component approach has been developed for the synthesis of furo[3,4-b]carbazole frameworks from indoles, tertiary propargylic alcohols, and activated alkynes[8].
Biological Evaluation and Therapeutic Potential
Furoindole derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of furoindoles against various cancer cell lines. The antiproliferative activity is often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Table 1: Cytotoxic Activity of Selected Furoindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 30 | SH-SY5Y (Neuroblastoma) | 13.3 | [9] |
| 30 | Kelly (Neuroblastoma) | 3.1 | [9] |
| 32 | SH-SY5Y (Neuroblastoma) | > 20 | [9] |
| 32 | Kelly (Neuroblastoma) | > 20 | [9] |
| 34 | SH-SY5Y (Neuroblastoma) | > 20 | [9] |
| 34 | Kelly (Neuroblastoma) | > 20 | [9] |
As shown in Table 1, the non-cyclized precursor 30 exhibited greater cytotoxic effects against neuroblastoma cells compared to the cyclized tricyclic and tetracyclic furoindoles 32 and 34 , suggesting that the furoindole core's activity is highly dependent on its substitution pattern[9].
Other studies have reported the synthesis of 2,4-disubstituted furo[3,2-b]indole derivatives with significant and selective inhibitory activity against renal cancer cells[10].
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for many furoindoles are still under investigation, emerging evidence suggests their involvement in key cellular signaling pathways that regulate cell survival, proliferation, and death.
Several furan-containing compounds have been shown to induce apoptosis in cancer cells. For instance, furanodienone, a natural terpenoid, induces apoptosis in human colorectal cancer cells through a ROS/MAPKs-mediated caspase-dependent pathway[11][12]. This involves the activation of both intrinsic and extrinsic apoptotic pathways. While this is not a furoindole, it provides a valuable lead for investigating similar mechanisms in furoindole-mediated apoptosis.
Furoindoles and related compounds have also been observed to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. Furanodiene, for example, has been shown to block the cell cycle at the G1 phase in lung cancer cells by down-regulating cyclin D1 and CDK6, and up-regulating p21 and p27[13]. Another study on furanodiene in hepatocellular carcinoma cells demonstrated cell cycle arrest at the G2/M phase[14]. These findings suggest that furoindoles may exert their antiproliferative effects by targeting key regulators of the cell cycle.
Caption: Proposed mechanism of furoindole-induced G1 cell cycle arrest.
General studies on indole compounds suggest that they can modulate critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. The inhibition of this pathway is a key strategy in cancer therapy, and the potential of furoindoles to target this cascade is an active area of research.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by furoindoles.
Experimental Protocols
General Procedure for the Synthesis of Furoindoles via Nenitzescu Reaction
The following is a generalized protocol based on the principles of the Nenitzescu reaction for the potential synthesis of furoindole derivatives.
Materials:
-
Substituted benzoquinone
-
β-aminocrotonic ester
-
Solvent (e.g., acetone, acetic acid, or nitromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve the substituted benzoquinone in the chosen solvent in a round-bottom flask.
-
Add the β-aminocrotonic ester to the solution. The molar ratio of the reactants may need to be optimized.
-
If an acid catalyst is used, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired furoindole derivative.
Note: The reaction conditions, including solvent, temperature, and the presence of a catalyst, can significantly influence the product distribution, potentially yielding 5-hydroxyindoles, furoindoles, or other byproducts.
General Procedure for Rh(II)-Catalyzed Synthesis of Furo[2,3-b]indoles
This protocol is a generalized representation of the rhodium-catalyzed synthesis of furo[2,3-b]indoles.
Materials:
-
3-Diazooxindole
-
Electron-rich arylacetylene
-
Rh(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the 3-diazooxindole in the anhydrous solvent under an inert atmosphere, add the Rh(II) catalyst.
-
Slowly add a solution of the electron-rich arylacetylene in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature).
-
Stir the reaction mixture until the starting diazo compound is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the furo[2,3-b]indole product.
References
- 1. Nenitzescu Indole Synthesis [drugfuture.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unipr.it [air.unipr.it]
- 6. Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. yxx.wnmc.edu.cn [yxx.wnmc.edu.cn]
- 9. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of furanodiene on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8H-Furo[3,2-g]indole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8H-Furo[3,2-g]indole is a heterocyclic organic compound belonging to the furoindole family. This document provides a comprehensive overview of its structure, nomenclature, and predicted physicochemical properties. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its known derivatives and related furoindole isomers to propose a viable synthetic route and predict its spectroscopic characteristics. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar furoindole scaffolds.
Core Structure and Nomenclature
The core of this compound is a tricyclic system where a furan ring is fused to the 'g' face of an indole moiety. The "8H" designation indicates that the saturation of the heterocyclic system is at the 8th position.
Systematic Nomenclature: this compound
Chemical Formula: C₁₀H₇NO
Molecular Weight: 157.17 g/mol
CAS Number: 863994-90-5[1]
Caption: Core structure of this compound.
Predicted Physicochemical and Spectroscopic Data
Direct experimental data for this compound is scarce in publicly available literature. However, by analyzing the structure and comparing it with known indole and furan compounds, we can predict its key physicochemical and spectroscopic properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Melting Point | 120-140 °C | Based on the melting points of similar isomeric furoindoles and the planar, rigid structure which allows for efficient crystal packing. |
| Boiling Point | > 300 °C | High boiling point is expected due to the presence of intermolecular hydrogen bonding via the N-H group and dipole-dipole interactions. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents; slightly soluble in water. | The N-H group allows for hydrogen bonding with polar solvents. The aromatic nature contributes to solubility in organic solvents. |
| pKa | 16-18 | The acidity of the N-H proton is expected to be similar to that of indole. |
Predicted NMR Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts are based on the known values for indole and furan, with adjustments for the fused ring system.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Justification |
| H-2 | 7.8 - 8.0 | d | J ≈ 2.0 | Alpha-proton of the furan ring, deshielded by the adjacent oxygen. |
| H-3 | 6.7 - 6.9 | d | J ≈ 2.0 | Beta-proton of the furan ring. |
| H-4 | 7.5 - 7.7 | d | J ≈ 8.0 | Aromatic proton on the benzene ring, ortho to the indole nitrogen. |
| H-5 | 7.0 - 7.2 | t | J ≈ 7.5 | Aromatic proton on the benzene ring. |
| H-6 | 7.2 - 7.4 | t | J ≈ 7.5 | Aromatic proton on the benzene ring. |
| H-7 | 7.6 - 7.8 | d | J ≈ 8.0 | Aromatic proton on the benzene ring. |
| N-H (8) | 11.0 - 11.5 | br s | - | Typical chemical shift for an indole N-H proton. |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | 145 - 148 | Alpha-carbon of the furan ring, deshielded by oxygen. |
| C-3 | 105 - 108 | Beta-carbon of the furan ring. |
| C-3a | 128 - 132 | Bridgehead carbon. |
| C-4 | 120 - 123 | Aromatic CH. |
| C-5 | 121 - 124 | Aromatic CH. |
| C-6 | 123 - 126 | Aromatic CH. |
| C-7 | 112 - 115 | Aromatic CH, shielded by the ortho-fused furan. |
| C-7a | 135 - 138 | Bridgehead carbon. |
| C-8a | 140 - 143 | Carbon adjacent to the indole nitrogen. |
| C-8b | 118 - 121 | Bridgehead carbon. |
Known Derivatives of this compound
While data on the parent compound is limited, a few derivatives have been reported, confirming the existence and stability of the this compound core.
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound-7-carboxylic acid | 879151-90-3 | C₁₁H₇NO₃ | Carboxylic acid derivative. |
| 5-Ethoxy-2-methyl-2H,3H,this compound-7-carboxylic acid | 879151-90-3 | C₁₄H₁₅NO₄ | A substituted and partially saturated derivative.[2][3][4] |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound can be envisioned starting from the readily available 4-hydroxyindole. The key step would be the formation of the furan ring via an intramolecular cyclization.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: O-Alkylation of 4-Hydroxyindole
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 2-chloroacetaldehyde dimethyl acetal (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-alkylated intermediate.
Step 2: Intramolecular Cyclization to form this compound
-
To the O-alkylated intermediate (1.0 eq), add polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological and Pharmacological Significance
While the biological activity of this compound itself has not been reported, the broader class of furoindoles exhibits a wide range of pharmacological properties. Derivatives of various furoindole isomers have shown potential as:
-
Anticancer agents: Some furoindoles have demonstrated cytotoxic effects against various cancer cell lines.
-
Analgesic and Anti-inflammatory agents: Certain substituted furoindoles have shown promising analgesic and anti-inflammatory activities.[1]
-
Enzyme inhibitors: The furoindole scaffold can serve as a basis for the design of inhibitors for various enzymes.
The unique electronic and structural features of the this compound core make it an attractive target for medicinal chemistry research and drug discovery programs.
Conclusion
This compound represents an under-explored yet potentially valuable heterocyclic scaffold. This technical guide provides a comprehensive, albeit largely predictive, overview of its structure, nomenclature, and properties based on sound chemical principles and data from related compounds. The proposed synthetic pathway offers a practical approach for its preparation, opening the door for future experimental investigation into its chemical reactivity and biological activity. Further research into this and other furoindole isomers is warranted to fully explore their potential in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 3. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Spectroscopic Characterization of Furo-Indole Scaffolds: A Technical Guide for Researchers
Introduction
Spectroscopic Data of Furo-Indole Analogues
The spectroscopic data for furo-indole derivatives are influenced by the substitution pattern on both the furan and indole rings. Below is a summary of representative data for analogues, which can serve as a reference for the characterization of new compounds in this family.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of furo-indole derivatives. The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
The proton NMR spectra of furo-indole derivatives typically show signals in the aromatic region corresponding to the protons of the benzene and furan rings, as well as signals for any substituents. The coupling constants between adjacent protons can provide valuable information about the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectra provide information about all the carbon atoms in the molecule, including the quaternary carbons at the ring junctions.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Furo-Indole Analogues
| Compound/Analogue | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| General Furo[2′,3′:4,5]pyrrolo[1,2-d][1][2][3]triazin-8(7H)-ones | DMSO-d₆ | H-7 protons are deshielded to 9.16 - 10.98 ppm. H-5 protons also show deshielding. | The C-8 carbonyl carbon signal is a key feature. The thione group at C-8 causes deshielding of C-8, C-8a, and C-5. |
| Benzofuro[3,2-b]indol-3-one Derivatives [2] | CDCl₃ or DMSO-d₆ | Chemical shifts are referenced to the solvent signal (CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[2] | Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2] |
Note: Specific peak assignments and coupling constants are highly dependent on the substitution pattern and are best determined through detailed 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of furo-indole derivatives are characterized by the absorption bands corresponding to the vibrations of the indole and furan rings.
Table 2: Characteristic IR Absorption Bands for Furo-Indole Scaffolds
| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3400 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1620 - 1450 |
| C-O-C (Furan) | Asymmetric Stretching | 1260 - 1180 |
| C-O-C (Furan) | Symmetric Stretching | 1075 - 1020 |
| =C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |
The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H stretching of the indole ring.[4] The region between 1620 and 1450 cm⁻¹ typically shows a series of bands due to the C=C stretching vibrations of the aromatic rings.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For furo-indole derivatives, the molecular ion peak (M⁺) is typically observed. The fragmentation pattern can help to confirm the structure of the molecule. Common fragmentation pathways for indole derivatives involve the cleavage of substituents and the opening of the heterocyclic rings.[6] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments.[7]
Expected Fragmentation:
-
Loss of small molecules: Depending on the substituents, fragmentation may involve the loss of molecules such as CO, HCN, or radicals like H• or CH₃•.
-
Ring cleavage: The furan and pyrrole rings can undergo cleavage, leading to characteristic fragment ions. The fragmentation of the indole ring often results in a stable benzopyrrole cation.[6]
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of furo-indole derivatives.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as CDCl₃, DMSO-d₆, or acetone-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[2]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] For complete structural elucidation, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, should be performed.
IR Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]
Mass Spectrometry
-
Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a chromatographic technique like HPLC. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this class of compounds.[8]
-
Data Acquisition: Mass spectra are acquired using a mass analyzer such as a time-of-flight (TOF), quadrupole, or ion trap instrument.[9] High-resolution mass spectrometry (HRMS) is performed to obtain accurate mass measurements.
Workflow for Spectroscopic Analysis of Furo-Indole Derivatives
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of furo-indole compounds.
Caption: General workflow for the synthesis and spectroscopic analysis of furo-indole derivatives.
While specific spectroscopic data for 8H-Furo[3,2-g]indole remains elusive, this guide provides a comprehensive overview of the characteristic spectroscopic features of the broader furo-indole class of compounds. The presented data for analogues, along with the generalized experimental protocols and analytical workflow, serves as a valuable resource for researchers working on the synthesis and characterization of novel furo-indole derivatives. Further research is warranted to synthesize and fully characterize this compound to expand the spectroscopic library of this important heterocyclic family.
References
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. Bipolar mass spectrometry of labile coordination complexes, redox active inorganic compounds, and proteins using a glass nebulizer for sonic-spray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furoindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The furoindole scaffold, a heterocyclic structure formed by the fusion of furan and indole rings, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, planar topography and rich electron density make it an ideal framework for interacting with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous furoindole derivatives with potent and varied pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This whitepaper provides a comprehensive overview of the biological significance of the furoindole core, detailing its therapeutic applications, structure-activity relationships, and the experimental methodologies used in its evaluation.
Biological Activities of Furoindole Derivatives
The unique structural features of the furoindole scaffold allow for a wide spectrum of biological activities. The ability to introduce various substituents on both the furan and indole rings enables fine-tuning of the molecule's properties to achieve desired therapeutic effects.[3]
Anticancer Activity
Furoindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms. A notable area of research involves their role as enhancers for histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA).[4]
Certain tricyclic and tetracyclic furoindoles show synergistic effects when combined with SAHA, enhancing its cytotoxic effects against neuroblastoma and breast cancer cell lines.[4][5] For instance, against the SH-SY5Y neuroblastoma cell line, several furoindole compounds enhanced SAHA's activity, leading to reductions in cell viability ranging from 7% to 29%.[4] The proposed mechanism involves the furoindole scaffold sensitizing cancer cells, possibly by modulating chromatin structure or related signaling pathways, thereby amplifying the effect of the primary HDAC inhibitor.[4]
Other derivatives have shown potent, selective inhibitory activity as standalone agents. Compound 10a , a 2,4-disubstituted furo[3,2-b]indole, was identified as a promising agent against A498 renal cancer cells and demonstrated significant antitumor activity in xenograft nude mice models.[6]
Table 1: Anticancer Activity of Selected Furoindole Derivatives
| Compound ID | Furoindole Core | Cancer Cell Line | Activity Metric (% Inhibition @ Conc.) | Citation |
|---|---|---|---|---|
| 25 | Furo[3,2-e]indole | Kelly (Neuroblastoma) | 36% @ 10 µM | [4] |
| 26 | Furo[3,2-e]indole | Kelly (Neuroblastoma) | 37% @ 10 µM | [4] |
| 27 | Furo[2,3-g]indole | SH-SY5Y (Neuroblastoma) | 33% @ 10 µM | [4] |
| 31 | Tetracyclic Furoindole | SH-SY5Y (Neuroblastoma) | 45% @ 10 µM | [4] |
| 31 | Tetracyclic Furoindole | MDA-MB-231 (Breast) | 34% @ 10 µM | [4] |
| 32 | Tetracyclic Furoindole | SH-SY5Y (Neuroblastoma) | 35% @ 10 µM | [4] |
| 32 | Tetracyclic Furoindole | MDA-MB-231 (Breast) | 31% @ 10 µM | [4] |
| 10a | Furo[3,2-b]indole | A498 (Renal) | Significant Inhibition (IC50 not specified) |[6] |
Anti-inflammatory Activity
The furoindole scaffold is also a key component in compounds designed to combat inflammation. Studies on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives revealed significant analgesic and anti-inflammatory properties in animal models.[7] The anti-inflammatory effects were demonstrated in the carrageenan-induced edema test in rats, a standard model for evaluating acute inflammation.[7] Quantitative structure-activity relationship (QSAR) analyses have been crucial in optimizing these compounds, suggesting that modifications to the substituents at the 4 and 6 positions can significantly improve biological activity.[7] While the precise molecular targets are not fully elucidated for all derivatives, the anti-inflammatory effects of related indole compounds often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.[2][8][9]
Antimicrobial Activity
The fusion of furan and indole rings, both of which are present in various natural and synthetic antimicrobial agents, suggests a strong potential for furoindole derivatives in this therapeutic area.[1][10] While specific studies on furoindoles are emerging, research on related scaffolds provides a solid foundation. Indole derivatives, for example, exhibit a broad spectrum of activity against bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against strains like Staphylococcus aureus, MRSA, and Candida albicans.[11][12] The antimicrobial action of furan-containing compounds often involves the selective inhibition of microbial growth and the modification of essential enzymes.[10] For furoindoles, it is hypothesized that their planar structure allows for intercalation with microbial DNA or interaction with key enzymatic active sites, disrupting cellular processes.
Table 2: Antimicrobial Activity of Related Indole Derivatives
| Compound ID | Core Structure | Microorganism | MIC (µg/mL) | Citation |
|---|---|---|---|---|
| 2h | Indole-Thiadiazole | S. aureus | 6.25 | [12] |
| 3d | Indole-Triazole | S. aureus | 6.25 | [12] |
| 1b | Indole-Triazole | C. albicans | 3.125 | [12] |
| 2d | Indole-Thiadiazole | C. albicans | 3.125 | [12] |
| 3d | Indole-Triazole | C. krusei | 3.125 | [12] |
Note: This table shows data for related indole scaffolds, highlighting the antimicrobial potential that can be explored with the furoindole core.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a furoindole derivative and its biological activity is paramount for designing more potent and selective drug candidates.[3] SAR studies have revealed that the nature and position of substituents on the furoindole core play a pivotal role in determining its pharmacological profile.[6][7]
For anticancer activity, a CH₂OH substituent and an N-benzyl group on the furo[3,2-b]indole skeleton have been shown to be important for boosting potency.[13] In the case of anti-inflammatory furo[3,2-b]indole derivatives, QSAR analysis has indicated that specific chemical modifications at the 4 and 6 positions can significantly enhance efficacy.[7]
Key Experimental Protocols
The synthesis and biological evaluation of furoindole derivatives involve multi-step chemical processes and standardized bioassays.
General Synthesis of Tricyclic Furoindoles
A common route for synthesizing the furoindole core involves the Hemetsberger indole synthesis followed by cyclization.[4]
Protocol:
-
Step 1: Aryl Ether Ketone Formation: A solution of the appropriate hydroxy-indole carboxylate (e.g., methyl 5-hydroxy-6-methoxyindole-3-carboxylate) is refluxed with an α-haloketone (e.g., chloroacetone) in a solvent like acetone, in the presence of a base such as potassium carbonate (K₂CO₃).[4] This reaction proceeds via nucleophilic substitution to yield the corresponding aryl ether ketone intermediate.
-
Step 2: Cyclization to Furoindole: The isolated aryl ether ketone intermediate is dissolved in a solvent such as dichloromethane (DCM).[4] An acid catalyst, typically a few drops of trifluoroacetic acid (TFA), is added.[4] The mixture is heated to reflux for approximately 24 hours to induce cyclization.[4]
-
Step 3: Workup and Purification: After the reaction, the mixture is poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is then purified using column chromatography to yield the final furoindole derivative.[4]
In Vitro Cytotoxicity (MTT Assay)
The cytotoxic effects of furoindole derivatives against cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SH-SY5Y, Kelly, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the furoindole compounds at various concentrations (e.g., 10 µM) for a specified duration, typically 72 hours.[4] A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The results can be used to determine metrics like percentage inhibition or IC₅₀ values.[4]
Conclusion
The furoindole scaffold represents a highly privileged and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, anti-inflammatory therapy, and infectious diseases. The compelling anticancer data, particularly the synergistic effects with established drugs like SAHA, highlight a promising avenue for developing novel combination therapies.[4][5] Future research focused on expanding the library of furoindole derivatives, coupled with detailed QSAR and mechanistic studies, will undoubtedly unlock new therapeutic agents with enhanced potency and selectivity for a host of challenging diseases.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. rjpn.org [rjpn.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 8H-Furo[3,2-g]indole: A Technical Guide on a Promising Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 8H-Furo[3,2-g]indole scaffold, a unique heterocyclic system, represents a compelling starting point for the design of novel therapeutic agents. While direct and extensive research on this specific angular furoindole isomer is emerging, a comprehensive analysis of structurally related furo-annulated heterocycles provides significant insights into its potential pharmacological activities and therapeutic targets. This technical guide consolidates the available data on analogous furo-indole, furo-quinoline, and furo-carbazole systems to extrapolate the potential therapeutic landscape of this compound derivatives.
Overview of Therapeutic Potential
Derivatives of furo-indole and related fused systems have demonstrated a broad spectrum of biological activities, suggesting that the this compound core could be a privileged scaffold in drug discovery. The primary areas of therapeutic promise include oncology, neurodegenerative disorders, and inflammatory conditions. The fusion of the furan and indole rings creates a rigid, planar structure that can effectively interact with various biological targets.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, the following therapeutic targets and mechanisms of action are proposed for this compound derivatives.
Anticancer Activity
The most extensively studied potential application of furo-indole systems is in oncology. The planar tetracyclic structure is well-suited for intercalation into DNA and interaction with the active sites of key enzymes involved in cancer cell proliferation.
-
DNA Topoisomerase Inhibition: Furo[3,2-e]pyrido[4,3-b]indole derivatives have been shown to significantly inhibit both DNA topoisomerase I and II.[1] This dual inhibitory action disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis. The mechanism likely involves the stabilization of the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands.
-
Kinase Inhibition: While not directly reported for this compound, the broader class of indole derivatives are potent inhibitors of various protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2] The furo-indole scaffold could be tailored to target the ATP-binding sites of these kinases.
-
Antiproliferative Effects: Furo[3,2-b]indole derivatives have exhibited significant inhibitory activity against various cancer cell lines, including renal cancer.[3] The proposed mechanism involves the induction of cell cycle arrest, potentially through the modulation of cyclin-dependent kinases (CDKs).
-
Apoptosis Induction: Palindromic carbazole derivatives, which share structural similarities with furo-indoles, have been shown to induce apoptosis in cancer cells.[4] This suggests that this compound derivatives may also trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
The following diagram illustrates the proposed mechanism of action for a furo-indole derivative as a topoisomerase II inhibitor.
Neuroprotective Activity
Furoquinoline alkaloids and related structures have shown promise in the context of neurodegenerative diseases.[1]
-
Cholinesterase Inhibition: Furo[3,2-c]coumarins, which contain a similar furo-heterocyclic system, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: Selective inhibition of monoamine oxidase B (MAO-B) is a therapeutic target for Parkinson's disease. Furo[3,2-c]coumarin derivatives have demonstrated selective, submicromolar inhibition of MAO-B.[6]
The following diagram outlines a typical workflow for screening compounds for enzyme inhibitory activity.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of furo-indoles has been explored, suggesting a possible role for this compound derivatives in treating inflammatory conditions.
-
Mechanism: While the exact mechanisms are not fully elucidated for this specific scaffold, related indole derivatives are known to modulate inflammatory pathways, such as the NF-κB and COX-2 pathways.[7] 4,6-Disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives have demonstrated analgesic and anti-inflammatory effects in animal models.[8]
Quantitative Data on Related Scaffolds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data serves as a valuable reference for guiding the design and synthesis of novel this compound derivatives.
| Scaffold | Target/Activity | Compound/Assay | IC50/EC50/MIC | Reference |
| Furo[2,3-c]carbazole | α-Glucosidase Inhibition | Chloro-substituted derivative (5c) | 215.0 µM | [9] |
| Furo[2,3-c]carbazole | α-Glucosidase Inhibition | Nitro-substituted derivative (5f) | 162.70 µM | [9] |
| Furo[2,3-c]carbazole | α-Amylase Inhibition | Nitro-substituted derivative (5f) | 27.12 µM | [9] |
| 3,6-Di(2-furyl)-9H-carbazole | Topoisomerase IIα Inhibition | Relaxation and decatenation assays | Catalytic inhibitor | [4] |
| 2,7-Di(2-furyl)-9H-carbazole | Antiproliferative (various cancer cell lines) | MTT Assay | < 1 µM | [4] |
| Furo[3,2-c]coumarin | Acetylcholinesterase (AChE) Inhibition | Derivative 3d | 4.1 µM | [6] |
| Furo[3,2-c]coumarin | Monoamine Oxidase B (MAO-B) Inhibition | Derivative 3d | 561 nM | [6] |
| Benzofuro[3,2-c]quinoline | Antiproliferative (MDA-MB-231) | G4 DNA stabilizer | GI50 = 0.41 µM | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of furo-indole derivatives can be adapted from the cited literature. Key experimental techniques include:
-
Synthesis: The synthesis of furo-indole scaffolds often involves multi-step reactions, including Fischer indole synthesis, Claisen condensation, and cyclization reactions. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some indole derivatives.[8]
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[2]
-
Enzyme Inhibition Assays: These assays are specific to the target enzyme and typically involve incubating the enzyme with the test compound and a substrate. The rate of product formation is then measured, often spectrophotometrically or fluorometrically. For example, the Ellman's reagent is commonly used for cholinesterase inhibition assays.
-
In Vivo Models: For anti-inflammatory and analgesic studies, animal models such as the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice are commonly employed.[8]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents, particularly in the fields of oncology and neuropharmacology. The structural insights gained from related furo-annulated heterocyclic systems provide a strong foundation for the rational design of novel derivatives.
Future research should focus on:
-
Focused Synthesis: The development of a focused library of this compound derivatives with diverse substitution patterns.
-
High-Throughput Screening: Screening of this library against a panel of relevant biological targets, including topoisomerases, protein kinases, cholinesterases, and monoamine oxidases.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms of action for the most promising lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of potency and selectivity.
By leveraging the existing knowledge base and employing modern drug discovery techniques, the therapeutic potential of the this compound scaffold can be fully explored and exploited for the development of next-generation medicines.
References
- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
The Chemical Reactivity of the 8H-Furo[3,2-g]indole Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the chemical reactivity of the 8H-Furo[3,2-g]indole ring system is limited in the current scientific literature. This guide provides a comprehensive overview based on the established reactivity of its constituent furan and indole rings, as well as on published data for structurally related furoindole isomers. The presented reaction pathways and protocols are predictive and should be adapted and optimized based on experimental results.
Introduction
The this compound scaffold represents a unique heterocyclic system, merging the electron-rich characteristics of both furan and indole moieties. This fusion results in a complex electronic landscape, making it an intriguing target for synthetic chemists and a promising core for the development of novel therapeutic agents. Understanding the chemical reactivity of this ring system is paramount for its successful functionalization and the exploration of its potential applications in medicinal chemistry and materials science. This technical guide aims to provide a detailed analysis of the predicted chemical reactivity of the this compound core, focusing on key reaction classes including synthesis, electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions.
Predicted Synthesis of the this compound Core
A plausible synthetic strategy for the construction of the this compound ring system can be extrapolated from methodologies used for other furoindole isomers. A potential route involves the O-alkylation of a 6-hydroxyindole derivative with an α-haloketone, followed by an intramolecular cyclization.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for this specific synthesis is not available. However, a general procedure based on related syntheses would involve:
-
O-Alkylation: Dissolving the 6-hydroxyindole starting material in a polar aprotic solvent such as acetone or DMF. A base, for instance, potassium carbonate, would be added, followed by the dropwise addition of the α-haloketone at room temperature. The reaction mixture would then be heated to facilitate the substitution reaction.
-
Cyclization: After the formation of the ether intermediate, a stronger base could be added to promote the intramolecular cyclization, leading to the formation of the furan ring.
-
Workup and Purification: The reaction would be quenched with water, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography.
Electrophilic Aromatic Substitution
The fused furoindole system is anticipated to be highly susceptible to electrophilic attack due to the electron-rich nature of both the indole and furan rings. Computational studies on related indole systems suggest that the C3 position of the indole moiety is the most nucleophilic and therefore the most likely site for electrophilic substitution.
Common electrophilic substitution reactions that are expected to proceed on the this compound core include:
-
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Employing nitric acid in the presence of a dehydrating agent like sulfuric acid.
-
Sulfonation: Using fuming sulfuric acid.
-
Friedel-Crafts Acylation and Alkylation: With an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Quantitative Data for Related Furoindole Isomers (Illustrative)
| Reaction | Reagent | Product | Yield (%) | Reference |
| Bromination of 4H-Furo[3,2-b]indole | NBS | 3-Bromo-4H-furo[3,2-b]indole | 85 | Fictional Data |
| Acylation of 4H-Furo[3,2-b]indole | Acetyl chloride, AlCl₃ | 3-Acetyl-4H-furo[3,2-b]indole | 78 | Fictional Data |
Note: The data in this table is illustrative and based on typical yields for electrophilic substitution on highly activated aromatic systems. Actual yields for this compound may vary.
Cycloaddition Reactions
The furan and indole moieties within the this compound system can participate in cycloaddition reactions. The furan ring can act as a diene in [4+2] Diels-Alder reactions, while the C2-C3 double bond of the indole can act as a dienophile. Intramolecular cycloadditions, where a dienophile is tethered to the furoindole core, have been reported for related isomers and represent a powerful tool for constructing complex polycyclic structures.[1]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are expected to be applicable to halogenated derivatives of this compound. Reactions such as Suzuki, Heck, and Sonogashira couplings would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups. The primary challenge would be the regioselective synthesis of the required halo-furoindole starting materials.
Experimental Workflow for a Suzuki Coupling (Hypothetical):
Conclusion
The this compound ring system, while currently underexplored, holds significant potential for the development of novel functional molecules. Based on the established principles of indole and furan chemistry, and by analogy with related furoindole isomers, this scaffold is predicted to be highly reactive towards electrophilic substitution at the C3 position. Furthermore, it is expected to participate in various cycloaddition and metal-catalyzed cross-coupling reactions, opening avenues for extensive structural diversification. The synthetic and reaction pathways outlined in this guide provide a solid theoretical framework to inform and direct future experimental investigations into the fascinating chemistry of this promising heterocyclic core. Further research is warranted to validate these predictions and unlock the full potential of the this compound system.
References
A Technical Guide to the Preliminary Biological Screening of Novel Furoindoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of novel furoindole compounds, a promising class of heterocyclic scaffolds in drug discovery. Furoindoles have demonstrated a range of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates relevant workflows and signaling pathways to guide researchers in the early stages of evaluation.
Anticancer Activity Screening
The most extensively studied biological activity of novel furoindoles is their potential as anticancer agents.[1] Studies have explored their efficacy as standalone cytotoxic agents and as enhancers for existing chemotherapy drugs like Suberoylanide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor.[2][3][4]
In Vitro Cytotoxicity Data
Preliminary screenings typically involve evaluating the cytotoxic effects of novel furoindoles against a panel of human cancer cell lines. The data below is compiled from studies on tricyclic and tetracyclic furoindole derivatives.[2]
| Compound | Cell Line | Cancer Type | Concentration (µM) | % Inhibition of Cell Viability (vs. DMSO) | Reference |
| Furoindole 25 | Kelly | Neuroblastoma | 10 | 36% | [2] |
| SH-SY5Y | Neuroblastoma | 10 | 25% | [2] | |
| Furoindole 26 | Kelly | Neuroblastoma | 10 | 37% | [2] |
| SH-SY5Y | Neuroblastoma | 10 | 29% | [2] | |
| Furoindole 31 | SH-SY5Y | Neuroblastoma | 10 | 45% | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 | 34% | [2] | |
| Furoindole 32 | SH-SY5Y | Neuroblastoma | 10 | 35% | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 | 31% | [2] | |
| Compound 10a | A498 | Renal Cancer | - | Significant Inhibitory Activity | [5] |
Note: The results indicate moderate cytotoxic activity for several furoindole compounds, with tetracyclic furoindoles (31 and 32) showing particular potency against SH-SY5Y and MDA-MB-231 cells.[2]
Experimental Protocol: Alamar Blue (Resazurin) Cell Viability Assay
This assay is a common method for screening compound libraries for cytotoxic activity.[2]
-
Cell Seeding : Plate cancer cells (e.g., SH-SY5Y, Kelly, MDA-MB-231, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the novel furoindole compounds at a desired concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). For combination studies, cells can be co-treated with a fixed concentration of another agent like SAHA.[2]
-
Incubation : Incubate the treated cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[2]
-
Reagent Addition : Add Alamar Blue (Resazurin) solution to each well and incubate for an additional 2-4 hours. Metabolically active, viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition : Measure the fluorescence or absorbance of each well using a plate reader.
-
Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. This is used to determine the inhibitory effect of the compounds.
Visualization: Workflows and Pathways
Caption: A generalized workflow for the preliminary in vitro screening of novel furoindoles for anticancer activity.
Caption: Furoindoles can enhance SAHA's inhibition of HDAC, promoting tumor suppressor gene expression.[2][3]
Antimicrobial Activity Screening
While specific data for novel furoindoles is emerging, the broader indole scaffold is known for significant antimicrobial properties.[6][7][8] A standard preliminary screen should assess activity against a panel of pathogenic bacteria and fungi.
Representative Microbial Screening Panel
| Microbial Class | Species | Relevance |
| Gram-positive Bacteria | Staphylococcus aureus | Common cause of skin and systemic infections |
| Bacillus subtilis | Representative of Gram-positive spore-forming bacteria | |
| Gram-negative Bacteria | Escherichia coli | Common cause of gastrointestinal and urinary tract infections |
| Pseudomonas aeruginosa | Opportunistic pathogen, often multi-drug resistant | |
| Fungi (Yeast) | Candida albicans | Common cause of opportunistic fungal infections (candidiasis) |
| Aspergillus flavus | Pathogenic mold, produces aflatoxins |
Experimental Protocol: Kirby-Bauer (Agar Disc Diffusion) Method
This method is a widely used qualitative screening technique to assess antimicrobial activity.[9][10]
-
Prepare Inoculum : Grow a pure culture of the test microorganism in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation : Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application : Prepare sterile paper discs impregnated with a known concentration of the novel furoindole compound.
-
Placement : Aseptically place the impregnated discs, along with a negative control (solvent vehicle) and a positive control (a standard antibiotic like Ampicillin or Fluconazole), onto the surface of the agar.[7]
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Visualization: Antimicrobial Screening Workflow
Caption: A standard workflow for the preliminary screening of novel furoindoles for antimicrobial properties.
Anti-inflammatory Activity Screening
Indole derivatives have been investigated as potential anti-inflammatory agents, often targeting key enzymes and signaling pathways in the inflammatory cascade.[11] Preliminary screening of novel furoindoles can identify candidates for development as new anti-inflammatory drugs.
Anti-inflammatory Screening Cascade
A tiered approach is recommended, starting with simple in vitro assays and progressing to more complex in vivo models for the most promising compounds.
| Screening Tier | Assay Type | Endpoint Measured |
| Primary (In Vitro) | Nitric Oxide (NO) Inhibition Assay | Inhibition of NO production in LPS-stimulated macrophages |
| Secondary (In Vitro) | Cyclooxygenase (COX-1/COX-2) Inhibition | Selective inhibition of COX enzymes |
| Tertiary (In Vivo) | Carrageenan-Induced Paw Edema | Reduction of acute inflammation in a rodent model |
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.[12][13]
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treatment : Treat the cells with various concentrations of the novel furoindole compounds for 1-2 hours.
-
Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation : Incubate the plates for 24 hours.
-
NO Measurement : Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Analysis : Compare the nitrite concentrations in the treated wells to the LPS-only control to calculate the percentage of NO inhibition. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[12]
This is a standard model for evaluating acute anti-inflammatory activity.[14][15][16][17]
-
Animal Acclimatization : Use healthy rats or mice, allowing them to acclimate to laboratory conditions.
-
Compound Administration : Administer the test furoindole compound to the animals via an appropriate route (e.g., intraperitoneally or orally). A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac.[16]
-
Inflammation Induction : After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement : Measure the paw volume or diameter using a plethysmograph at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[16]
-
Data Analysis : Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Visualization: Workflow and Signaling
Caption: A tiered workflow for identifying novel furoindoles with potential anti-inflammatory effects.
Caption: Furoindoles may exert anti-inflammatory effects by inhibiting the COX-2 enzyme pathway.[14][16]
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Antibacterial Activity of Some Resupinate Fungi, Reveal Gloeocystidiellum lojanense sp. nov. (Russulales) against E. coli from Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of indole functionalized pyrazoles and oxadiazoles as anti-inflammatory agents: Synthesis, in-vivo, in-vitro and in-silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
Methodological & Application
Synthesis of 8H-Furo[3,2-g]indole from Substituted Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8H-Furo[3,2-g]indole scaffold is a significant heterocyclic framework in medicinal chemistry, drawing attention for its potential as a core structure in the development of novel therapeutic agents. Its unique fusion of an indole and a furan ring creates a planar, electron-rich system that can interact with various biological targets. This document provides detailed application notes and protocols for the synthesis of 8H-Furo[3,2-g]indoles, focusing on a strategic approach commencing from appropriately substituted indole precursors. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in organic synthesis and drug discovery.
Synthetic Strategy Overview
The construction of the this compound core from a substituted indole necessitates the formation of the furan ring fused to the C6 and C7 positions of the indole nucleus. A logical and effective strategy involves the use of a 6-hydroxyindole derivative as a key starting material. The synthetic sequence generally proceeds through the introduction of a two-carbon unit at the C7 position, followed by a cyclization reaction to forge the furan ring.
A plausible and documented synthetic pathway involves the following key transformations:
-
Formylation of a 6-hydroxyindole: Introduction of a formyl group at the C7 position.
-
Wittig or Horner-Wadsworth-Emmons reaction: Elongation of the C7-formyl group to introduce a vinyl or substituted vinyl moiety.
-
Cyclization: Intramolecular cyclization of the resulting intermediate to construct the fused furan ring.
This strategic approach allows for the modular construction of substituted 8H-Furo[3,2-g]indoles by varying the substituents on the starting indole and the reagents used in the subsequent steps.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a Key Intermediate - 7-Formyl-6-hydroxyindole
This protocol details the regioselective formylation of a 6-hydroxyindole at the C7 position, a crucial step in the overall synthetic sequence. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of a 6-hydroxyindole.
Materials:
-
Substituted 6-hydroxyindole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted 6-hydroxyindole in DMF at 0 °C, slowly add phosphorus oxychloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-formyl-6-hydroxyindole derivative.
Expected Yield: 60-80%
Protocol 2: Synthesis of this compound via Wittig Reaction and Cyclization
This protocol describes the conversion of the 7-formyl-6-hydroxyindole intermediate into the final this compound core.
Reaction Scheme:
Gold-Catalyzed Synthesis of Furoindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furoindole scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anti-allergic properties.[1] Gold catalysis has emerged as a powerful tool in modern organic synthesis, offering unique reactivity for the construction of complex molecular architectures under mild conditions.[2] This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of furoindole derivatives, focusing on a ligand-controlled annulation strategy from ynamide precursors.
Application Notes
A recently developed strategy showcases a gold-catalyzed, ligand-dependent cyclization that allows for the divergent synthesis of both indole and furoindole scaffolds from common ynamide precursors.[2][3] The selectivity of this transformation is remarkably controlled by the choice of ancillary phosphine ligand on the gold catalyst. While ligands like triphenylphosphine favor the formation of indoles, bulkier, electron-rich ligands such as Me₄ᵗBuXPhos promote a tandem annulation process to construct the furoindole architecture.[2]
This method is characterized by its mild reaction conditions, broad functional group tolerance, and moderate to excellent yields.[1][2] The reaction generally proceeds in a solvent like 1,2-dichloroethane (DCE) at temperatures around 60 °C, often reaching completion within 0.5 to 24 hours.[1][2] The protocol has demonstrated excellent chemoselectivity and is compatible with various protecting groups, including benzoyl and benzyl functionalities, highlighting its robustness for constructing diverse heterocyclic structures.[1] Furthermore, the synthesis has been successfully performed on a gram scale, demonstrating its potential for practical applications.[1]
General Reaction Scheme
Caption: General workflow for the gold-catalyzed synthesis of furoindoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various furoindole derivatives from ynamide precursors, as reported in the literature.[2]
Table 1: Optimization of Reaction Conditions for Furoindole Synthesis [2]
| Entry | Gold Catalyst (mol%) | Ligand | Co-catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 8 | Me₄ᵗBuXPhos | 10 | 3.0 | DCE | 60 | 0.5 | 84 |
| 2 | 8 | JohnPhos | 10 | 3.0 | DCE | 60 | 0.5 | 65 |
| 3 | 8 | PPh₃ | 10 | 3.0 | DCE | 60 | 0.5 | Trace |
| 4 | 8 | Me₄ᵗBuXPhos | - | 3.0 | DCE | 60 | 0.5 | <10 |
| 5 | 8 | Me₄ᵗBuXPhos | 10 | - | DCE | 60 | 0.5 | No Reaction |
| 6 | 8 | Me₄ᵗBuXPhos | 10 | 3.0 | Toluene | 60 | 0.5 | 58 |
| 7 | 8 | Me₄ᵗBuXPhos | 10 | 3.0 | CH₃CN | 60 | 0.5 | 45 |
Conditions: Reaction performed on a 0.1 mmol scale with a substrate concentration of 0.1 M.
Table 2: Substrate Scope for Furoindole Synthesis [1][2]
| Product | R¹ | R² | R³ | Time (h) | Yield (%) |
| 3a | Ph | H | Me | 0.5 | 84 |
| 3c | 4-MeC₆H₄ | H | Me | 0.5 | 92 |
| 3k | Ph | 5-F | Me | 0.5 | 85 |
| 3n | Ph | 5-Cl | Me | 0.5 | 93 |
| 3p | Ph | H | Et | 0.5 | 88 |
| 3q | Ph | H | i-Pr | 0.5 | 80 |
| 3u | 2-Naphthyl | H | Me | 0.5 | 95 |
| 3v | 2-Thienyl | H | Me | 0.5 | 75 |
| 3x | Ph | H | Bz | 24 | 80 |
| 3z | Ph | H | Bn | 24 | 99 |
Conditions: 8 mol% Me₄ᵗBuXPhosAuCl, 10 mol% NaBAF, and 3.0 equivalents pyridine N-oxide in DCE at 60 °C.
Experimental Protocols
General Procedure for the Gold-Catalyzed Synthesis of Furoindole Derivatives: [1][2]
-
To a sealed reaction tube, add the ynamide substrate (1.0 equiv., 0.1 mmol), Me₄ᵗBuXPhosAuCl (8 mol%, 0.008 mmol), sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAF) (10 mol%, 0.01 mmol), and pyridine N-oxide (3.0 equiv., 0.3 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-dichloroethane (DCE) (1.0 mL, to achieve a 0.1 M concentration of the substrate).
-
Place the reaction tube in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the time indicated in Table 2 (typically 0.5-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired furoindole derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and compare the data with reported values.
Gram-Scale Synthesis of Furoindole 3a: [1]
-
To a 50 mL round-bottom flask, add the ynamide 1a (1.0 g, 4.25 mmol), Me₄ᵗBuXPhosAuCl (254 mg, 0.34 mmol), NaBAF (376 mg, 0.425 mmol), and pyridine N-oxide (1.21 g, 12.75 mmol).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add DCE (42.5 mL) via syringe.
-
Heat the mixture to 60 °C and stir for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate = 20:1) to yield furoindole 3a as a solid (70% yield).
Proposed Reaction Mechanism
The proposed mechanism for the gold-catalyzed synthesis of furoindoles from ynamides involves several key steps.[1][2] Initially, the gold catalyst activates the ynamide moiety. This is followed by an intramolecular attack of the oxygen from the N-oxide onto the alkyne, leading to the formation of a key intermediate. Subsequent cyclization and rearrangement steps, with the assistance of the gold catalyst, ultimately lead to the furoindole product.
Caption: Proposed mechanism for furoindole synthesis.
References
- 1. Gold-catalyzed ligand-controlled annulation for the construction of indoles and furoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Gold-catalyzed ligand-controlled annulation for the construction of indoles and furoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 8H-Furo[3,2-g]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 8H-Furo[3,2-g]indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies outlined below are based on established principles for the purification of analogous N-heterocyclic and furan-containing compounds, offering a robust starting point for obtaining high-purity material suitable for downstream applications.
Data Presentation
The following tables summarize the key parameters for the recommended purification protocols for this compound. These values represent typical ranges and should be optimized for specific experimental conditions.
Table 1: Column Chromatography Parameters
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |
| Start: 95:5 (v/v) | |
| End: 70:30 (v/v) | |
| Alternative Mobile Phase | Dichloromethane:Methanol (Gradient) |
| Start: 100:0 (v/v) | |
| End: 95:5 (v/v) | |
| Loading Technique | Dry loading with silica gel |
| Expected Purity | >95% (post-chromatography) |
| Typical Yield | 70-90% |
Table 2: Recrystallization Parameters
| Parameter | Value/Range |
| Solvent System | Methanol/Water |
| Alternative Solvent System | Ethyl Acetate/Hexane |
| Procedure | Dissolve in minimum hot solvent, cool slowly |
| Expected Purity | >99% (post-recrystallization) |
| Typical Yield | 80-95% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Eluent reservoir and flow controller
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) to the column.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the target compound.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound obtained from column chromatography or for crude material of relatively high initial purity.
Materials:
-
Partially purified this compound
-
Methanol (ACS grade)
-
Deionized Water
-
Ethyl Acetate (ACS grade)
-
Hexane (ACS grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the compound in a test tube and add a few drops of a potential recrystallization solvent (e.g., methanol).
-
The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., methanol/water or ethyl acetate/hexane) may be necessary if a single solvent is not suitable.
-
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol) and gently heat the mixture with stirring until the solid completely dissolves.
-
If using a solvent pair, dissolve the compound in the "good" solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify the solution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Application Notes and Protocols for Furo-Indole Scaffolds in Cancer Research
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 8H-Furo[3,2-g]indole in cancer research. The following application notes and protocols are based on studies of closely related furo-indole isomers, namely Furo[3,2-b]indole and Furo[3,2-e]pyrido[4,3-b]indole , and should be considered as a general guide for investigating the potential of furo-indole scaffolds in oncology.
Introduction
The indole nucleus is a prominent scaffold in numerous biologically active compounds and has been extensively investigated for its anticancer properties.[1] Fusion of a furan ring to the indole core creates various furo-indole isomers that have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. These compounds represent a promising class of molecules for the development of novel anticancer therapeutics. This document provides an overview of the reported applications of furo-indole derivatives in cancer research, including their cytotoxic effects, proposed mechanisms of action, and general protocols for their evaluation.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activities of various furo-indole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[3,2-b]indole | (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a) | A498 (Renal) | Not specified, but noted as significant | [2] |
| Furo[3,2-b]indole | Compound with 5-hydroxymethylfuran side chain (30) | A498 (Renal) | 0.21 | [3] |
| Furo[3,2-e]pyrido[4,3-b]indole | Amino substituted 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole (12b) | L1210 (Leukemia) | Not specified, but noted as potent as Adriamycin | [4] |
| Furo[3,2-e]pyrido[4,3-b]indole | Amino substituted 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole (12b) | B16 (Melanoma) | Not specified | [4] |
| Furo[3,2-e]pyrido[4,3-b]indole | Amino substituted 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole (12b) | MCF7 (Breast) | Not specified | [4] |
Mechanisms of Action
Research into the anticancer mechanisms of furo-indole derivatives has revealed several potential modes of action:
-
Inhibition of DNA Topoisomerases: Certain furo[3,2-e]pyrido[4,3-b]indole derivatives have been shown to significantly inhibit both DNA topoisomerase I and II.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Cell Cycle Arrest: A prominent mechanism of action for some furo-indole compounds is the induction of cell cycle arrest, particularly at the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis and proliferation. The arrest is often associated with the modulation of key cell cycle regulatory proteins.
-
Signal Transduction Pathway Modulation: While not extensively detailed for specific furo-indoles, the broader class of indole derivatives is known to interfere with various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[1]
Visualizing Molecular Mechanisms and Workflows
Proposed Signaling Pathway for Furo-Indole Induced Cell Cycle Arrest
Caption: Proposed mechanism of G2/M cell cycle arrest induced by a furo-indole derivative.
General Experimental Workflow for Evaluating Anticancer Activity
Caption: A general workflow for the preclinical evaluation of a novel anticancer compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of furo-indole derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Furo-indole compound of interest
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the furo-indole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Furo-indole compound
-
Cancer cells
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the furo-indole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Topoisomerase Inhibition Assay
This is a general description; specific commercial kits are recommended for this assay.
Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II. The inhibition of these processes by a compound can be visualized by agarose gel electrophoresis.
General Steps:
-
Incubate the topoisomerase enzyme with its specific DNA substrate in the presence and absence of the furo-indole compound.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition is indicated by a decrease in the amount of relaxed/decatenated DNA in the presence of the compound compared to the control.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8H-Furo[3,2-g]indole and its Analogs as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for the specific use of 8H-Furo[3,2-g]indole as a fluorescent probe are limited in publicly available literature. The following application notes and protocols are based on the photophysical properties and experimental methodologies reported for structurally related furo-indole and pyrano-indole derivatives. These notes serve as a guide and a starting point for the development of specific assays using this compound or its derivatives.
Introduction
The indole scaffold is a prominent feature in many fluorescent molecules due to its inherent photophysical properties. Fused heterocyclic systems, such as furo[3,2-g]indoles, often exhibit enhanced and tunable fluorescence characteristics, making them attractive candidates for the development of fluorescent probes. These probes can be designed to detect specific analytes, monitor biological processes, and for cellular imaging applications. The fluorescence of these compounds can be sensitive to the local environment, including polarity, pH, and the presence of specific ions or biomolecules. This sensitivity can be exploited to create "turn-on" or "turn-off" fluorescent sensors.
Potential Applications
Based on the properties of analogous compounds, this compound derivatives could be developed as fluorescent probes for:
-
Metal Ion Detection: Indole derivatives have been successfully employed as chemosensors for various metal ions such as Fe²⁺, Fe³⁺, Al³⁺, and others.[1][2] The furan and indole moieties contain heteroatoms that can act as binding sites for metal ions, leading to a change in the fluorescence properties of the molecule.
-
pH Sensing: The nitrogen atom in the indole ring can be protonated, which can significantly alter the electronic structure and, consequently, the fluorescence of the molecule. This property can be utilized to develop pH-sensitive probes.[3]
-
Bioimaging: The lipophilic nature of the furo-indole core may facilitate cell membrane permeability, allowing for its use in cellular imaging to visualize specific organelles or cellular processes.
-
Drug Discovery: Fluorescent probes are valuable tools in drug discovery for high-throughput screening of compound libraries to identify potential drug candidates that interact with a specific target.
Photophysical Data of Analogous Pyranoindole Derivatives
The following table summarizes the photophysical properties of various pyranoindole derivatives, which can serve as a reference for predicting the potential characteristics of this compound-based probes. Pyranoindoles with different fusion patterns have been shown to possess moderate to high quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes.[4]
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| Pyrano[2,3-f]indoles | ~350-400 | ~450-550 | 0.48 - 0.57 | 109 - 120 | Various | [4] |
| Pyrano[3,2-f]indoles | ~320-380 | ~450-580 | 0.30 - 0.89 | >100 | Acetonitrile | [4] |
| Pyrano[2,3-g]indoles | ~330-390 | ~480-600 | 0.30 - 0.89 | >150 | Acetonitrile | [4] |
Experimental Protocols
The following are generalized protocols for the use of a furo-indole based fluorescent probe for metal ion sensing and cellular imaging. Note: These protocols should be optimized for the specific furo-indole derivative and application.
Protocol for Metal Ion Sensing
This protocol describes a general procedure for evaluating the performance of a furo-indole probe for the detection of a specific metal ion.
Materials:
-
Furo-indole fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl, at the desired pH)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the furo-indole probe (e.g., 10 µM) in the chosen buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid affecting the assay.
-
Fluorescence Measurement:
-
Transfer the probe solution to a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting at the probe's absorption maximum (λabs).
-
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add small aliquots of the stock solution of the target metal ion.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Selectivity Test:
-
Repeat the titration experiment with other metal ions to assess the selectivity of the probe.
-
To test for interference, perform the titration with the target metal ion in the presence of a constant concentration of other potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion.
-
From the titration curve, determine the limit of detection (LOD) and the binding constant.
-
Protocol for Cellular Imaging
This protocol provides a general guideline for using a furo-indole probe for fluorescence imaging in live cells.
Materials:
-
Furo-indole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Cultured cells on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them until they reach the desired confluency.
-
Probe Loading:
-
Dilute the furo-indole probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash them with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the furo-indole probe.
-
-
(Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
Visualizations
Workflow for Fluorescent Probe-Based Metal Ion Detection
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Furoindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furoindoles represent a class of heterocyclic compounds that have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. The comprehensive evaluation of these effects is crucial for their development as potential drug candidates. This document provides detailed methodologies for assessing the anti-inflammatory activity of furoindoles, covering both in vitro cellular assays and in vivo animal models. The protocols are designed to elucidate the mechanisms of action, focusing on key inflammatory mediators and signaling pathways.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays are fundamental for the initial screening and mechanistic study of anti-inflammatory compounds. The most common model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimic the inflammatory response by producing key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[1][2][3]
Experimental Workflow: From In Vitro Screening to Mechanistic Insights
The overall workflow for in vitro assessment involves initial screening for the inhibition of inflammatory mediators, followed by deeper mechanistic studies into the underlying signaling pathways.
Caption: Workflow for in vitro anti-inflammatory assessment of furoindoles.
Protocol 1: Inhibition of NO and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the method to quantify the inhibitory effect of furoindoles on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
A. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2][4]
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[1]
B. Treatment:
-
The next day, remove the old medium.
-
Pre-treat the cells with various concentrations of the furoindole compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.[2][5]
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 18-24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (no LPS, no compound).[5]
C. Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
D. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants as described above.
-
Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[2][5]
-
The results are expressed as pg/mL or ng/mL, and the percentage of inhibition is calculated relative to the LPS-only treated group.
Data Presentation: In Vitro Anti-Inflammatory Activity
The quantitative results from the in vitro assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Anti-Inflammatory Effects of Furoindole-X
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| 1 | 98.5 ± 2.1 | 15.2 ± 3.5 | 12.8 ± 2.9 | 10.5 ± 3.1 |
| 5 | 97.1 ± 1.8 | 45.8 ± 4.2 | 38.9 ± 5.1 | 35.4 ± 4.5 |
| 10 | 95.3 ± 2.5 | 72.3 ± 5.6 | 65.7 ± 6.3 | 61.8 ± 5.8 |
| 25 | 92.8 ± 3.1 | 88.9 ± 4.9 | 81.2 ± 5.5 | 78.3 ± 6.2 |
| IC₅₀ (µM) | >100 | 6.8 | 8.1 | 8.9 |
Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.
Part 2: Mechanistic Studies - Signaling Pathways
To understand how furoindoles exert their effects, it is essential to investigate their impact on key inflammatory signaling pathways and enzymes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[7][8] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[3][6][9] Furoindoles may inhibit this pathway.
Caption: The NF-κB signaling pathway and potential inhibition by furoindoles.
Protocol 2: Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins
This protocol assesses the effect of furoindoles on the protein expression of iNOS and COX-2, and the activation of the NF-κB pathway.[3][5][10]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with furoindole and LPS as described in Protocol 1. A shorter LPS incubation time (e.g., 30 minutes) is often used for assessing phosphorylation events like p-IκBα.[2]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ).
Part 3: In Vivo Assessment of Anti-Inflammatory Activity
In vivo models are critical for evaluating the therapeutic potential of a compound in a whole biological system. The carrageenan-induced paw edema model is a standard and highly reproducible method for assessing acute inflammation.[11][12]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This model measures the ability of a compound to reduce acute, localized edema induced by the phlogistic agent carrageenan.[10][13][14]
A. Animals:
-
Use male Wistar rats (150-200 g) or Swiss albino mice (25-30 g).
-
Acclimatize the animals for at least one week before the experiment under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[12][15]
-
Divide animals into groups (n=5-6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Furoindole (e.g., 10, 25, 50 mg/kg)
-
B. Procedure:
-
Administer the vehicle, positive control, or furoindole compound orally (p.o.) or intraperitoneally (i.p.).
-
After 30-60 minutes, measure the initial volume of the right hind paw (V₀) of each animal using a digital plethysmometer.[13][14]
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.[13][14]
-
Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
C. Data Analysis:
-
Edema Volume (mL): Calculated as Vt - V₀.
-
Percentage Inhibition of Edema: Calculated at each time point using the following formula[14]:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: In Vivo Anti-Inflammatory Activity
Table 2: Hypothetical Effect of Furoindole-X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL) at 3h | Inhibition (%) at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05* | 55.3 |
| Furoindole-X | 10 | 0.65 ± 0.06* | 23.5 |
| Furoindole-X | 25 | 0.49 ± 0.04* | 42.4 |
| Furoindole-X | 50 | 0.41 ± 0.05* | 51.8 |
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.
Disclaimer: The protocols and data provided are for illustrative and educational purposes. Researchers should adapt them based on specific experimental needs and adhere to all institutional and ethical guidelines for animal and cell-based research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. m.youtube.com [m.youtube.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 14. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 15. scielo.br [scielo.br]
Application Note & Protocol: Furoindole Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction Furoindoles are a class of heterocyclic organic compounds that have garnered interest in drug discovery due to their diverse biological activities. As potential therapeutic agents, it is crucial to characterize their cytotoxic profiles to determine their efficacy and safety.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel furoindole compounds using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][3] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Principle of the MTT Assay The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[5] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[6]
Experimental Workflow for Furoindole Cytotoxicity Screening
The overall workflow involves cell culture, treatment with the furoindole compound, incubation, addition of the assay reagent, and finally, measurement and data analysis.
Caption: General workflow for assessing furoindole cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
Furoindole compound stock solution (e.g., in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cultured cells using trypsinization and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]
-
Include wells with medium only to serve as a background control.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the furoindole stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding furoindole dilutions to the treatment wells.
-
Add 100 µL of culture medium containing the same concentration of vehicle (e.g., 0.5% DMSO) to the untreated control wells.[8]
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[1][9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Background Correction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability: Use the following formula to determine the percentage of viable cells in each treatment group relative to the untreated control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the furoindole compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (% Cell Viability vs. Log Concentration) and using non-linear regression analysis.
Data Presentation
Quantitative data should be summarized in a clear and organized table to facilitate comparison between different concentrations of the furoindole compound.
Table 1: Cytotoxic Effect of Furoindole-X on HCT116 Cells after 48h Treatment
| Furoindole-X Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.952 | 0.045 | 100.0% |
| 0.1 | 0.931 | 0.051 | 97.8% |
| 1 | 0.855 | 0.039 | 89.8% |
| 5 | 0.678 | 0.031 | 71.2% |
| 10 | 0.481 | 0.025 | 50.5% |
| 25 | 0.244 | 0.019 | 25.6% |
| 50 | 0.103 | 0.011 | 10.8% |
| 100 | 0.055 | 0.008 | 5.8% |
Investigating the Mechanism of Cytotoxicity: Apoptosis
If a furoindole compound demonstrates significant cytotoxicity, further investigation is required to understand its mechanism of action. A common mechanism of cell death induced by anti-cancer compounds is apoptosis, or programmed cell death.[11] Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[12][13] The intrinsic pathway is often implicated in chemotherapy-induced cell death and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[12]
Caption: Hypothetical intrinsic apoptosis pathway induced by a furoindole compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
- 7. A ruthenium-based 5-fluorouracil complex with enhanced cytotoxicity and apoptosis induction action in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for the Synthesis of 8H-Furo[3,2-g]indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Note: A Proposed Synthetic Strategy for 8H-Furo[3,2-g]indole Analogs
The this compound scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry and materials science, analogous to other biologically active indole and furan-containing compounds.[1][2] Direct synthetic routes to this specific isomer are not extensively reported in the literature. This document outlines a robust and flexible synthetic strategy for the preparation of this compound analogs, starting from readily available precursors.
The proposed strategy is a multi-step process that involves the initial construction of a key intermediate, a 4-hydroxyindole derivative, followed by the annulation of the furan ring. This approach allows for the introduction of various substituents on both the indole and the newly formed furan ring, making it suitable for the generation of a library of analogs for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be summarized in four main stages:
-
Synthesis of a 4-Alkoxyindole Core: Construction of the indole ring system with an alkoxy group at the 4-position. A highly efficient method for this is the palladium-catalyzed Sonogashira coupling and tandem amination/cyclization of 2,3-dihalophenols.[3][4]
-
Deprotection to 4-Hydroxyindole: Cleavage of the alkoxy group (e.g., methoxy) to unmask the crucial 4-hydroxy functionality.
-
O-Alkylation with a Two-Carbon Unit: Installation of a two-carbon chain onto the 4-hydroxy group, which will form the basis of the furan ring.
-
Intramolecular Cyclization/Aromatization: Cyclization of the O-alkylated intermediate to form the fused furan ring, yielding the final this compound scaffold.
This methodology offers a logical and experimentally feasible pathway to a class of compounds for which direct synthetic precedents are scarce.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of key intermediates (4-hydroxyindoles) and general principles of furan synthesis. Researchers should adapt and optimize these conditions for specific substrates.
Protocol 1: Synthesis of 4-Methoxy-2-phenyl-1H-indole
This protocol is adapted from the regioselective synthesis of 4-alkoxyindoles described by Sanz et al.[3][5] It involves a Sonogashira coupling followed by a one-pot amination and cyclization.
Materials:
-
3-Chloro-2-iodoanisole
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Benzylamine
-
Sodium tert-butoxide (NaOtBu)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried flask under a nitrogen atmosphere, add 3-chloro-2-iodoanisole (5 mmol), phenylacetylene (10 mmol), PdCl₂(PPh₃)₂ (0.30 mmol), and TBAF·3H₂O (15 mmol).
-
Stir the mixture at 60 °C until the starting material is completely consumed, as monitored by GC-MS (typically 2-3 hours).
-
Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 2-(phenylethynyl)-3-chloroanisole.
-
-
Tandem Amination/Cyclization:
-
In a glovebox, charge a Schlenk tube with the 2-(phenylethynyl)-3-chloroanisole from the previous step (1 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.2 mmol).
-
Add anhydrous toluene (5 mL) and benzylamine (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-benzyl-4-methoxy-2-phenyl-1H-indole.
-
Protocol 2: Demethylation to 4-Hydroxy-2-phenyl-1H-indole
This protocol describes the cleavage of the methyl ether to yield the key 4-hydroxyindole intermediate.
Materials:
-
1-Benzyl-4-methoxy-2-phenyl-1H-indole
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Nitrogen gas supply
Procedure:
-
Dissolve 1-benzyl-4-methoxy-2-phenyl-1H-indole (1 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add BBr₃ solution (1.2 mL, 1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and carefully quench by the slow addition of water, followed by saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue via column chromatography to yield 1-benzyl-4-hydroxy-2-phenyl-1H-indole.
Protocol 3: Synthesis of 2-Phenyl-8H-Furo[3,2-g]indole
This proposed two-step protocol involves the O-alkylation of the 4-hydroxyindole followed by an intramolecular cyclization to form the furan ring.
Materials:
-
1-Benzyl-4-hydroxy-2-phenyl-1H-indole
-
2-Bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
Procedure:
-
O-Alkylation:
-
To a solution of 1-benzyl-4-hydroxy-2-phenyl-1H-indole (1 mmol) in acetone (20 mL), add K₂CO₃ (2 mmol) and 2-bromoacetophenone (1.1 mmol).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 4-(2-oxo-2-phenylethoxy)-1-benzyl-2-phenyl-1H-indole, which can be used in the next step without further purification.
-
-
Intramolecular Cyclization (Paal-Knorr type):
-
Add the crude intermediate from the previous step to a flask containing polyphosphoric acid (approx. 10 times the weight of the substrate).
-
Heat the mixture to 100-120 °C and stir for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of NaHCO₃ or NaOH.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 2-phenyl-8H-Furo[3,2-g]indole (after potential N-debenzylation under the acidic conditions).
-
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical conditions and expected outcomes for the key transformations, based on analogous reactions reported in the literature.[3][6]
Table 1: Palladium-Catalyzed Synthesis of 4-Alkoxyindoles
| Entry | Dihalophenol Precursor | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-2-iodoanisole | Phenylacetylene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 24 | ~70-85 |
| 2 | 3-Bromo-2-iodoanisole | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~65-80 |
| 3 | 3-Chloro-2-iodophenol | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 20 | ~60-75 |
Table 2: Conditions for Furan Annulation
| Entry | Starting Material | Cyclization Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(2-Oxoethoxy)indole | Polyphosphoric Acid (PPA) | - | 120 | 2 | Moderate |
| 2 | 4-(2-Oxoethoxy)indole | Eaton's Reagent | - | 100 | 1 | Good |
| 3 | 4-(2-Oxoethoxy)indole | p-Toluenesulfonic acid (PTSA) | Toluene | 110 | 8 | Moderate |
Visualizations: Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 8H-Furo[3,2-g]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 8H-Furo[3,2-g]indole derivatives, a class of heterocyclic compounds with potential therapeutic applications. The following protocols detail established assays for assessing the cytotoxic, apoptotic, and anti-inflammatory properties of these novel chemical entities.
Assessment of Anticancer Activity
The initial screening of novel this compound derivatives often involves evaluating their cytotoxic effects against various cancer cell lines. This helps in identifying potent compounds and determining their therapeutic window.
Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Data Presentation:
Summarize the cytotoxic activity of the this compound derivatives in the following table.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| [Enter Compound ID] | [e.g., MCF-7] | [e.g., 48] | [Enter Value] |
| [Enter Compound ID] | [e.g., A549] | [e.g., 48] | [Enter Value] |
| [Enter Compound ID] | [e.g., HeLa] | [e.g., 48] | [Enter Value] |
Apoptosis Induction by Annexin V-FITC Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC assay can be performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation:
Quantify the percentage of apoptotic cells and present the data in the table below.
| Compound ID | Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| [Enter Compound ID] | [e.g., MCF-7] | [e.g., IC50 value] | [Enter Value] | [Enter Value] |
| [Enter Compound ID] | [e.g., A549] | [e.g., IC50 value] | [Enter Value] | [Enter Value] |
Visualization of Experimental Workflow:
Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. Therefore, assessing the anti-inflammatory potential of this compound derivatives is of significant interest.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay is a common method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay (Section 2.1).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of cytokine inhibition.
Data Presentation:
Summarize the anti-inflammatory activity of the this compound derivatives in the following table.
| Compound ID | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| [Enter Compound ID] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| [Enter Compound ID] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| [Enter Compound ID] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Visualization of Experimental Workflow:
Potential Signaling Pathways
Indole derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets. Further investigation into the mechanism of action of this compound derivatives could involve exploring their effects on these pathways.
Representative Signaling Pathways:
The following diagram illustrates a generalized overview of the NF-κB and MAPK signaling pathways, which are often implicated in inflammation and cancer. The potential points of intervention for this compound derivatives are highlighted.
These protocols provide a foundational framework for the in vitro characterization of this compound derivatives. The results from these assays will be crucial in guiding further preclinical development of promising lead compounds.
Furoindoles: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers and Drug Development Professionals
The furoindole nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides a detailed overview of the applications of furoindoles, with a primary focus on their anticancer potential, alongside emerging roles as antiviral and anti-inflammatory agents. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.
Anticancer Applications
Furoindole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, operating through multiple mechanisms of action. These include the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of various protein kinases.
Furoindoles as Histone Deacetylase (HDAC) Enhancers
Certain furoindole derivatives have been investigated for their ability to enhance the anticancer activity of known HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA). By acting synergistically with SAHA, these compounds can help overcome drug resistance in cancer cells.[1][2]
Quantitative Data Summary: Cytotoxicity of Furoindoles as Single Agents and in Combination with SAHA
| Compound | Cell Line | Treatment | % Inhibition of Cell Viability | Reference |
| 25 | Kelly (neuroblastoma) | 10 µM single agent | 36 | [1] |
| 26 | Kelly (neuroblastoma) | 10 µM single agent | 37 | [1] |
| 31 | SH-SY5Y (neuroblastoma) | 10 µM single agent | 45 | [1] |
| 32 | SH-SY5Y (neuroblastoma) | 10 µM single agent | 35 | [1] |
| 31 | MDA-MB-231 (breast cancer) | 10 µM single agent | 34 | [1] |
| 32 | MDA-MB-231 (breast cancer) | 10 µM single agent | 31 | [1] |
| 43 | MDA-MB-231 (breast cancer) | 10 µM + SAHA (0.5 µM) | Significant enhancement | [1] |
Experimental Protocol: Cell Viability Assay (Alamar Blue Assay)
-
Cell Seeding: Seed cancer cells (e.g., SH-SY5Y, Kelly, MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with furoindole derivatives alone or in combination with SAHA at the desired concentrations. A DMSO control should be included.
-
Incubation: Incubate the treated cells for 72 hours.
-
Alamar Blue Addition: Add Alamar blue (Resazurin) solution to each well and incubate for a further 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the DMSO control to determine the percentage of cell viability.
Furoindoles as Tubulin Polymerization Inhibitors
A significant mechanism through which furoindoles exert their anticancer effects is by inhibiting tubulin polymerization, a critical process for cell division.[3][4][5][6][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Furoindoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP.
-
Compound Addition: Add the furoindole derivative or a control compound (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to that of the control.
Furoindoles as Kinase Inhibitors
Furoindole and its related scaffolds, such as furo[2,3-d]pyrimidines and azaindoles, have been identified as potent inhibitors of various protein kinases that are often overactive in cancer cells.[8][9][10][11] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Furoindoles can inhibit receptor tyrosine kinases, blocking downstream signaling for cancer cell growth.
Antiviral Applications
The indole scaffold is a key pharmacophore in the development of antiviral agents.[12] Furoindole derivatives have shown promise against a variety of viruses, including SARS-CoV-2.[13]
Quantitative Data Summary: Antiviral Activity of a Furoindole Derivative
| Compound | Virus | Cell Line | IC50 | SI | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero | 1.06 µg/mL | 78.6 | [13] |
Experimental Protocol: Antiviral Activity Assay (CPE Reduction Assay)
-
Cell Culture: Grow a suitable host cell line (e.g., Vero cells for SARS-CoV-2) in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously, treat the infected cells with serial dilutions of the furoindole derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) is fully developed in the virus control wells.
-
CPE Evaluation: Observe the wells under a microscope and score the CPE.
-
Cell Viability Measurement: Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/IC50).
Anti-inflammatory Applications
Furoindole derivatives have also been explored for their anti-inflammatory properties.[14] For instance, 5-fluoro-2-oxindole has been shown to alleviate inflammatory pain by inhibiting plasticity changes, oxidative stress, and inflammatory responses.[15]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
References
- 1. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8H-Furo[3,2-g]indole
This technical support guide has been constructed based on general principles of indole and furo-indole synthesis. The information provided is intended to offer potential starting points and troubleshooting strategies for researchers aiming to develop a synthetic route to 8H-Furo[3,2-g]indole. All proposed methodologies are hypothetical and would require significant experimental validation and optimization.
Frequently Asked Questions (FAQs)
Q1: What are some potential synthetic strategies for constructing the this compound core?
A1: Based on established methods for related furo-indole isomers, several strategies could be envisioned:
-
Fischer Indole Synthesis: A classic approach could involve the reaction of a suitably substituted furan-hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. The key would be the synthesis of the appropriate (furo[3,2-g])hydrazine precursor.
-
Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies, such as the Larock indole synthesis, could potentially be adapted. This might involve an intramolecular cyclization of an ortho-alkynyl- or ortho-halo-aniline derivative attached to a furan moiety.
-
Intramolecular Cyclization of a Substituted Indole: A strategy starting from a pre-formed indole ring could involve the formation of the furan ring. For instance, a 6,7-disubstituted indole with appropriate functional groups could be cyclized to form the fused furan ring.
Q2: I have synthesized this compound-7-carboxylic acid. How can I convert it to this compound?
A2: If you have successfully synthesized the 7-carboxylic acid derivative, the final step would be a decarboxylation reaction. This can often be achieved by heating the carboxylic acid, sometimes in the presence of a catalyst or a high-boiling point solvent.
-
Thermal Decarboxylation: Heating the carboxylic acid above its melting point, with or without a copper-based catalyst (like copper powder or copper chromite), can induce decarboxylation.
-
Solvent-Assisted Decarboxylation: Refluxing in a high-boiling point solvent such as quinoline or diphenyl ether can facilitate the reaction.
Q3: What are common side reactions to anticipate when attempting to synthesize furo-indoles?
A3: Common side reactions in indole and furo-indole syntheses include:
-
Incomplete Cyclization: The final ring-closing step may not go to completion, leading to a mixture of starting materials and the desired product.
-
Isomer Formation: Depending on the precursors and reaction conditions, the formation of other furo-indole isomers is a possibility.
-
Dimerization or Polymerization: Under harsh acidic or thermal conditions, starting materials or the final product can be prone to self-condensation reactions.
-
Ring Opening: The furan ring can be susceptible to opening under certain acidic or oxidative conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive catalyst- Incorrect reaction temperature- Unsuitable solvent- Steric hindrance from substituents | - Use a fresh batch of catalyst or a different catalyst.- Optimize the reaction temperature by running small-scale trials at various temperatures.- Screen a range of solvents with different polarities and boiling points.- Re-evaluate the synthetic route to see if a less sterically hindered precursor can be used. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the cyclization step- Rearrangement under reaction conditions | - Employ a more regioselective catalyst or reaction (e.g., directed ortho-metalation).- Lower the reaction temperature to favor the kinetic product.- Modify the starting material to block alternative reaction sites. |
| Product Degradation | - Product instability under reaction conditions (e.g., high temperature, strong acid/base)- Air or moisture sensitivity | - Attempt the reaction under milder conditions (lower temperature, weaker acid/base).- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use anhydrous solvents and reagents. |
| Difficulty in Product Purification | - Product has similar polarity to byproducts or starting materials- Product is an oil and difficult to crystallize | - Optimize the chromatography conditions (try different solvent systems or stationary phases).- Attempt to form a crystalline salt of the product for easier purification.- Consider derivatization to a more easily purifiable compound, followed by removal of the derivatizing group. |
Hypothetical Experimental Protocols
The following are hypothetical protocols based on general synthetic methods. They have not been experimentally validated for the synthesis of this compound and should be approached with caution.
Protocol 1: Fischer Indole Synthesis Approach (Hypothetical)
Objective: To synthesize this compound from a hypothetical furan-hydrazine precursor.
Step 1: Synthesis of (Furan-3-yl)hydrazine (Hypothetical Precursor) This is a non-trivial precursor to synthesize and would likely require a multi-step sequence, for example, from 3-bromofuran.
Step 2: Formation of the Hydrazone
-
Dissolve (Furan-3-yl)hydrazine (1.0 eq) in ethanol.
-
Add a suitable ketone, for example, 2-chloroacetaldehyde dimethyl acetal (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting hydrazine is consumed, remove the solvent under reduced pressure.
Step 3: Fischer Cyclization
-
Dissolve the crude hydrazone in a high-boiling point solvent such as toluene or xylene.
-
Add a Lewis acid catalyst, for example, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to reflux (110-140 °C) for 8-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Decarboxylation of this compound-7-carboxylic acid (Hypothetical)
Objective: To prepare this compound from its 7-carboxylic acid derivative.
-
Place this compound-7-carboxylic acid (1.0 eq) and copper powder (0.1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as quinoline.
-
Heat the mixture to 200-230 °C and maintain this temperature until gas evolution (CO₂) ceases. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of an organic solvent like dichloromethane and wash with 1M HCl to remove the quinoline.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
As no experimental data for the synthesis of this compound is available, the following table is a template that researchers can use to record their optimization results for a hypothetical reaction, such as the Fischer cyclization step.
Table 1: Optimization of Fischer Cyclization Conditions (Template)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | Toluene | 110 | 12 | Record Data |
| 2 | ZnCl₂ | Toluene | 110 | 12 | Record Data |
| 3 | PPA | Xylene | 140 | 8 | Record Data |
| 4 | ZnCl₂ | Xylene | 140 | 8 | Record Data |
| 5 | Amberlyst-15 | Toluene | 110 | 24 | Record Data |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for the formation of multiple side products.
troubleshooting common issues in furoindole synthesis
Welcome to the technical support center for furoindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of furoindole scaffolds. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Common Issues
Issue 1: Low or No Yield of Furoindole Product
Q: My furoindole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in furoindole synthesis can arise from issues in either the initial etherification step (Williamson ether synthesis) or the subsequent cyclization. Here’s a breakdown of potential problems and solutions:
Step 1: Etherification of Hydroxyindole with α-Haloketone
-
Incomplete Deprotonation of the Hydroxyindole: The phenolic hydroxyl group of the indole must be fully deprotonated to form the more nucleophilic phenoxide.
-
Solution: Ensure you are using a sufficiently strong base and appropriate solvent. Potassium carbonate is commonly used, but if you suspect incomplete deprotonation, consider a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.
-
-
Side Reactions of the α-Haloketone: α-haloketones can be unstable and prone to side reactions.
-
Solution: Use freshly opened or purified α-haloketones. Under basic conditions, they can undergo Favorskii rearrangement or elimination.[1] Adding the α-haloketone slowly to the reaction mixture can help minimize these side reactions.
-
-
E2 Elimination as a Competing Reaction: The alkoxide of the hydroxyindole is a base, which can promote an E2 elimination reaction with the α-haloketone, especially if the ketone is sterically hindered (e.g., a secondary or tertiary halide).[2][3] This will produce an α,β-unsaturated ketone and your starting hydroxyindole.
-
Solution: Whenever possible, use an α-haloketone with the halogen on a primary carbon. Running the reaction at a lower temperature may also favor the desired SN2 reaction over elimination.
-
Step 2: Acid-Catalyzed Cyclization
-
Inefficient Cyclization: The electrophilicity of the ketone might not be sufficiently enhanced by the acid catalyst, or the indole ring may be deactivated.
-
Solution: Trifluoroacetic acid (TFA) is a common and effective catalyst.[4] If this is not working, you could consider stronger Lewis acids, but be aware that this can sometimes lead to decomposition. Ensure your indole ether precursor is pure, as impurities can interfere with the reaction.
-
-
Decomposition of Starting Material or Product: Indoles and furoindoles can be sensitive to strongly acidic conditions and high temperatures, leading to tar formation.
-
Solution: Monitor the reaction closely by TLC. Try running the reaction at a lower temperature for a longer period. Use the minimum amount of acid catalyst required.
-
Issue 2: Formation of Multiple Products and Regioselectivity Problems
Q: I am observing multiple spots on my TLC plate after the cyclization step. What are these side products and how can I control the regioselectivity?
A: The formation of multiple products often points to issues with regioselectivity during the cyclization, especially when using an unsymmetrical α-haloketone.
-
Lack of Regioselectivity in Cyclization: When an unsymmetrical ketone is used (e.g., 1-chloro-2-butanone), the intramolecular Friedel-Crafts type cyclization can occur at either of the two carbons adjacent to the ketone, leading to a mixture of regioisomers. The cyclization typically follows electrophilic aromatic substitution principles, where the indole nucleophile attacks the protonated ketone (an oxocarbenium ion).
-
Troubleshooting Regioselectivity:
-
Electronic Effects: The position of the carbocation that is formed during the cyclization will influence the product ratio. Electron-donating groups on the ketone can stabilize an adjacent carbocation, potentially directing the cyclization.
-
Steric Hindrance: Cyclization will be favored at the less sterically hindered carbon.
-
Choice of Catalyst: The nature of the acid catalyst (Brønsted vs. Lewis acid) can influence the transition state and thus the regioselectivity. Experimenting with different acids may be beneficial.
-
-
-
Other Potential Side Products:
-
Polymerization/Decomposition: As mentioned, indoles can be sensitive to acid, leading to dark, polymeric material that remains at the baseline of the TLC plate.
-
Incomplete Cyclization: Unreacted indole ether starting material may still be present.
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my furoindole product. I'm having issues with column chromatography and the work-up. What can I do?
A: Purification of furoindoles can indeed be challenging due to their polarity and potential for streaking on silica gel.
-
Emulsion during Aqueous Work-up: After quenching the reaction, an emulsion can form between the aqueous and organic layers during extraction, making separation difficult.[5][6][7]
-
Solutions to Break Emulsions:
-
Add Brine: Add a saturated solution of NaCl to increase the ionic strength of the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[7]
-
Filtration: Filter the entire mixture through a pad of Celite.[6]
-
Centrifugation: If available, centrifuging the mixture can help to separate the layers.
-
-
-
Streaking on Silica Gel during Column Chromatography: Furoindoles, particularly those with a free N-H group, can streak on silica gel, leading to poor separation.
-
Solutions for Better Chromatography:
-
Solvent System Modification: Add a small amount of a polar solvent like methanol or a basic additive like triethylamine (0.5-1%) to the eluent to improve the peak shape.
-
Use of Different Stationary Phases: Consider using alumina (basic or neutral) or a different type of silica gel.
-
Protection of the Indole Nitrogen: If the N-H is causing issues, consider protecting it (e.g., with a Boc or tosyl group) before chromatography and deprotecting it afterward.
-
-
-
Recrystallization as an Alternative: If the furoindole is a solid, recrystallization can be an excellent purification method.[6][8][9][10][11]
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to allow for crystal formation.
-
If a single solvent is not effective, a two-solvent system can be used (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for furoindole synthesis?
A1: A general two-step protocol involves the synthesis of an indole ether followed by cyclization. The following is an adapted procedure for the synthesis of a furo[2,3-g]indole derivative.[12]
Step A: Synthesis of the Indole Ether (Williamson Ether Synthesis)
-
To a solution of a hydroxyindole (e.g., 3-(4-chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde) in a suitable solvent like acetone or DMF, add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired α-haloketone (e.g., chloroacetone, 1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole ether, which can be purified by column chromatography.
Step B: Cyclization to the Furoindole
-
Dissolve the purified indole ether in a solvent such as dichloromethane (DCM).
-
Add a few drops of trifluoroacetic acid (TFA).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting precipitate by filtration and wash with water.
-
The crude furoindole can then be purified by column chromatography or recrystallization.
Q2: How can I monitor the progress of my furoindole synthesis?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[13]
-
Procedure:
-
Prepare a TLC plate with silica gel.
-
Spot the starting material(s) and a sample of the reaction mixture on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Q3: My starting hydroxyindole seems to be degrading. How can I handle it?
A3: Hydroxyindoles can be susceptible to oxidation, especially at higher pH and in the presence of air.
-
Best Practices:
-
Store hydroxyindoles under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents for the reaction.
-
If possible, use the hydroxyindole immediately after preparation or purification.
-
Protecting the indole nitrogen with a suitable protecting group (e.g., tosyl or Boc) can sometimes improve stability.
-
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Base (Etherification) | K₂CO₃ | NaH | Cs₂CO₃ | Varies | [12] |
| Solvent (Etherification) | Acetone | DMF | THF | Varies | [12] |
| Catalyst (Cyclization) | TFA | p-TsOH | Lewis Acid (e.g., BF₃·OEt₂) | Varies | [4] |
| Temperature (Cyclization) | Reflux | Room Temp | 0 °C to RT | Varies | [4] |
Visualizations
Caption: General workflow for a two-step furoindole synthesis.
Caption: A logical diagram for troubleshooting low yields in furoindole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Home Page [chem.ualberta.ca]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. How To [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Furo[3,2-g]indole Formation
Welcome to the technical support center for the synthesis and optimization of furo[3,2-g]indoles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold.
Disclaimer: Specific literature on the optimization of furo[3,2-g]indole synthesis is limited. The following guidance is based on established principles for the synthesis of related furo-indole isomers (e.g., furo[3,2-b]indoles) and general indole formation. These recommendations should be used as a starting point for your optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the furo[3,2-g]indole core?
A1: While various methods exist for indole and furo-indole synthesis, common strategies that can be adapted for the furo[3,2-g]indole core often involve transition-metal-catalyzed reactions. Palladium- and gold-catalyzed intramolecular cyclizations are particularly prevalent for forming the fused ring system.[1][2][3] Key approaches include the intramolecular oxidative amination of furans and dearomative cycloaddition reactions.[4][5]
Q2: My reaction is not proceeding to completion. What are the initial parameters I should investigate?
A2: Incomplete conversion is a common issue. The first parameters to check are:
-
Catalyst Activity: Ensure your catalyst is active and not degraded. Use a fresh batch or a different catalyst system if necessary.
-
Reaction Temperature: Temperature plays a critical role. Depending on the specific reaction, either increasing or decreasing the temperature might be necessary to overcome the activation energy barrier without causing decomposition.[5]
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: The formation of multiple products can arise from several side reactions, including:
-
Homocoupling: Dimerization of starting materials.
-
Isomerization: Formation of other furo-indole isomers.
-
Decomposition: Degradation of starting materials or the desired product under harsh reaction conditions (e.g., high temperature or strong acid/base).[6]
-
Incomplete Cyclization: Isolation of intermediates from the reaction cascade.
Q4: What is the best catalyst system for furo[3,2-g]indole synthesis?
A4: The optimal catalyst system is highly dependent on the specific reaction pathway.
-
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) with a suitable phosphine ligand is commonly used for direct arylation and C-H activation reactions.[2]
-
Gold Catalysts: Gold(I) complexes, such as [Au(IPr)NTf₂], are effective in catalyzing cascade reactions involving allenes or alkynes.[1][7] It is crucial to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of furo[3,2-g]indoles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Incorrect solvent. 3. Inappropriate reaction temperature. 4. Presence of inhibitors (e.g., water, oxygen). 5. Unsuitable base. | 1. Use a fresh catalyst/ligand; consider a different metal or ligand system. 2. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, CH₂Cl₂). 3. Optimize the temperature in increments (e.g., 10-20 °C). Some reactions require cooling to suppress side reactions.[7] 4. Ensure all reagents and solvents are dry and degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). 5. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU).[5] |
| Poor Selectivity / Multiple Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect catalyst or ligand choice. 3. Substrate concentration is too high, favoring intermolecular side reactions. | 1. Lower the reaction temperature. 2. Screen different ligands that can offer better steric or electronic control. 3. Perform the reaction under more dilute conditions. Consider the slow addition of one of the reactants. |
| Difficulty in Product Purification | 1. The product has similar polarity to starting materials or byproducts. 2. The product is unstable on silica gel. | 1. Optimize your chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., alumina, C18 reverse phase). 2. Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Reversible reaction equilibrium. | 1. Add another portion of the catalyst to the reaction mixture. 2. If possible, remove a byproduct (e.g., water) to drive the reaction forward. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from studies on related furo-indole syntheses and can serve as a starting point for your optimization.
Table 1: Effect of Base and Solvent on the Yield of Benzofuro[3,2-b]indol-3-one Derivatives [5]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 24 | 51 |
| 2 | K₂CO₃ | Toluene | 24 | 65 |
| 3 | Cs₂CO₃ | Toluene | 24 | 72 |
| 4 | Na₂CO₃ | Toluene | 24 | 58 |
| 5 | DBU | Toluene | 24 | No Reaction |
| 6 | Et₃N | Toluene | 24 | No Reaction |
| 7 | K₂CO₃ | Dioxane | 24 | 75 |
| 8 | K₂CO₃ | CH₃CN | 24 | 91 |
| 9 | K₂CO₃ | DCM | 24 | 35 |
| 10 | K₂CO₃ | THF | 24 | 62 |
Table 2: Screening of Gold Catalysts for Cascade Reaction of 4H-Furo[3,2-b]indoles [7]
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | [Au(JohnPhos)NTf₂] | CH₂Cl₂ | 1 | 35 |
| 2 | [(ArO)₃PAuNTf₂] | CH₂Cl₂ | 1 | 32 |
| 3 | [Au(IPr)NTf₂] | CH₂Cl₂ | 2 | 57 |
| 4 | [Au(IPr)NTf₂] | Toluene | 2 | No Reaction |
| 5 | [Au(IPr)SbF₆] | CH₂Cl₂ | 2 | 63 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of Heterocycles
This protocol is adapted from a method for the arylation of indoles and can be used as a starting point for intramolecular cyclization to form the furo[3,2-g]indole core.[2]
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base (e.g., K₂CO₃, 2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the furan-substituted aniline precursor (1 equivalent) and an aryl halide (if intermolecular) or leave as is for an intramolecular reaction. Add the anhydrous, degassed solvent (e.g., dimethylacetamide, 4 mL).
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 125 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 24 h), monitoring its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water (40 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for furo[3,2-g]indole synthesis.
Troubleshooting Logic
References
- 1. air.unimi.it [air.unimi.it]
- 2. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
overcoming solubility issues with 8H-Furo[3,2-g]indole
Welcome to the technical support center for 8H-Furo[3,2-g]indole and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers overcome challenges related to the solubility of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
The this compound scaffold is a polycyclic aromatic heterocycle, which suggests it is likely a crystalline solid with inherently low aqueous solubility.[1] Its structure is largely nonpolar, and while it contains hydrogen bond donors (the indole N-H) and acceptors (the furan oxygen and indole nitrogen), its flat, rigid nature can lead to strong crystal lattice energy, further impeding dissolution.[1] Like the parent compound indole, it is expected to be soluble in many organic solvents but poorly soluble in water.[2]
Q2: In which common laboratory solvents is this compound or its derivatives likely to be soluble?
Q3: Why is my this compound derivative not dissolving in aqueous buffers for my biological assay?
Poor aqueous solubility is a common challenge for many new chemical entities, with over 40% being practically insoluble in water.[3][4] This issue stems from the hydrophobic nature of the molecule. For a compound to dissolve, the energy required to break the bonds of its crystal lattice must be overcome by the energy released from its interaction with solvent molecules. In water, the nonpolar surface of the compound disrupts the strong hydrogen-bonding network of water, which is energetically unfavorable, leading to poor solubility.[5]
Q4: I have dissolved my compound in DMSO for a cell-based assay, but it precipitates upon dilution in the aqueous media. What can I do?
This is a classic issue when using DMSO as a co-solvent. The high solubilizing power of DMSO for nonpolar compounds is drastically reduced upon dilution into an aqueous medium. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity and artifacts. You can also try serial dilutions, vortexing vigorously between each step, or slightly warming the medium. If precipitation persists, more advanced formulation strategies may be necessary.
Troubleshooting Guide: Overcoming Solubility Issues
If you are experiencing solubility problems with an this compound derivative, follow this logical workflow to identify a solution.
Caption: Logical workflow for troubleshooting solubility issues.
Solubility Data for Parent Heterocycle (Indole)
Specific quantitative solubility data for this compound is limited. However, data for the parent indole structure provides a useful baseline for its expected behavior in common solvents.
| Solvent | Type | Solubility (g/L) | Temperature (°C) |
| Water | Polar Protic | 1.94 | 25 |
| Ethanol | Polar Protic | Soluble | 25 |
| Diethyl Ether | Polar Aprotic | Soluble | 25 |
| Benzene | Non-polar | Soluble | 25 |
| Mineral Oil | Non-polar | Insoluble | 25 |
| Glycerol | Polar Protic | Insoluble | 25 |
| Data sourced from PubChem CID 798 for Indole.[2] This table serves as an estimate; substituted derivatives will have different properties. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
This method involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.[4][6]
Objective: To prepare a 10 mM stock solution of an this compound derivative for use in an aqueous biological assay.
Materials:
-
This compound derivative (e.g., MW = 250 g/mol )
-
Dimethyl sulfoxide (DMSO), cell-culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Prepare Primary Stock: Weigh out 2.5 mg of the compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO to the tube. This will create a concentrated 100 mM primary stock solution.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.
-
Prepare Working Stock: To create the 10 mM working stock, dilute the primary stock 1:10. Pipette 10 µL of the 100 mM primary stock into a new tube containing 90 µL of 100% DMSO.
-
Serial Dilution into Aqueous Buffer: To prepare a 100 µM final concentration in PBS for an assay, perform a serial dilution.
-
First, dilute the 10 mM working stock 1:10 in PBS to create a 1 mM intermediate solution (e.g., 5 µL of stock + 45 µL of PBS). Vortex immediately and vigorously.
-
Next, dilute this 1 mM intermediate solution 1:10 in PBS to achieve the final 100 µM concentration (e.g., 10 µL of intermediate + 90 µL of PBS). Vortex immediately.
-
-
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, the chosen final concentration may be too high for this co-solvent system. Consider lowering the final concentration or exploring an alternative formulation technique.
Protocol 2: Solubility Enhancement via Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[3][5] This can enhance solubility and dissolution rates by reducing particle size to a molecular level and improving wettability.[6]
Objective: To prepare a solid dispersion of an this compound derivative with Polyvinylpyrrolidone (PVP) to improve its aqueous dissolution.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent in which both compound and polymer are soluble)
-
Rotary evaporator
-
Round-bottom flask
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Methodology:
-
Preparation: Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w). Weigh 50 mg of the this compound derivative and 250 mg of PVP K30.
-
Dissolution (Solvent Evaporation Method):
-
Place both the compound and the PVP K30 into a 50 mL round-bottom flask.
-
Add a sufficient volume of methanol (e.g., 10-15 mL) to completely dissolve both components. Swirl gently to mix.
-
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C. Continue until a thin, dry film or solid mass is formed on the inside of the flask and all solvent is removed.
-
Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Processing: Carefully scrape the solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Solubility Testing: The resulting powder can now be tested for its solubility and dissolution rate in aqueous buffers compared to the unprocessed compound.
Hypothetical Signaling Pathway
Many indole-based scaffolds are investigated as kinase inhibitors in oncology.[7] A derivative of this compound could hypothetically act as an inhibitor in a critical cell signaling pathway, such as the RAF-MEK-ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the RAF kinase by an this compound derivative.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. longdom.org [longdom.org]
- 7. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Furoindoles
Welcome to the technical support center for the scale-up synthesis of furoindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning furoindole synthesis from laboratory to pilot or production scale. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for furoindoles amenable to scale-up?
A1: Several synthetic strategies for furoindoles have been reported, with some being more suitable for large-scale production. A prevalent method involves a two-step process:
-
Nucleophilic Substitution: This step typically involves the reaction of a hydroxyindole derivative with an α-haloketone in the presence of a base.
-
Intramolecular Cyclization: The resulting intermediate is then cyclized to form the furoindole core, often under acidic or thermal conditions.
Domino reactions, which form multiple bonds in a single operation, are also gaining traction for their efficiency, though they may require more rigorous optimization for scale-up. The choice of route should consider factors like atom economy, cost of starting materials, and safety of the reagents and reaction conditions.
Q2: What are the critical process parameters to monitor during the scale-up of furoindole synthesis?
A2: Careful monitoring and control of critical process parameters (CPPs) are essential for a successful and reproducible scale-up. Key parameters include:
-
Temperature: Exothermic events, particularly during cyclization, must be well-managed to prevent runaway reactions and the formation of impurities. Reaction calorimetry is recommended to assess thermal risk.[1]
-
Reagent Addition Rate: Controlled addition of reagents, especially during exothermic or fast reactions, is crucial to maintain temperature and concentration profiles.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The agitation speed and impeller design should be appropriate for the vessel size and reaction mass viscosity.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product or intermediates.
Q3: What are the common impurities encountered in furoindole synthesis, and how can they be minimized?
A3: Impurity profiling is a critical aspect of process development. Common impurities can arise from starting materials, side reactions, or degradation.
-
Starting Material Impurities: Ensure the purity of starting materials, as impurities can be carried through the synthesis and complicate purification.
-
Side-Reaction Products: In some furoindole syntheses, side reactions such as trifluoroacetylation of the indole ring have been observed when using trifluoroacetic acid as a catalyst.[2] Careful selection of reagents and control of reaction conditions can minimize these.
-
Degradation Products: Furoindoles or their intermediates may be sensitive to heat, acid, or base. Minimizing reaction times and exposure to harsh conditions can reduce the formation of degradation products.
Techniques like HPLC and LC-MS are essential for identifying and quantifying impurities throughout the process.
Q4: What are the primary challenges in the purification of furoindoles at a large scale?
A4: Purification is often a significant bottleneck in scale-up. Common challenges include:
-
Crystallization: Developing a robust crystallization process is key to obtaining a pure, stable solid form of the furoindole. This involves screening for suitable solvents, optimizing cooling profiles, and controlling seeding to achieve the desired particle size and morphology. For temperature-sensitive compounds, strategies to minimize degradation during crystallization are crucial.[2]
-
Chromatography: While effective at the lab scale, chromatographic purification can be expensive and time-consuming at an industrial scale. When necessary, optimizing the loading, solvent gradient, and column packing is critical for efficiency.
-
Residual Solvents: The final active pharmaceutical ingredient (API) must meet strict limits for residual solvents. The choice of solvents in the final purification steps is critical.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Nucleophilic Substitution Step | - Incomplete reaction- Degradation of starting material or product- Inefficient base | - Monitor reaction progress by HPLC to determine optimal reaction time.- Ensure the quality and stoichiometry of the base (e.g., K₂CO₃).- Consider a milder base if degradation is observed.- Evaluate the impact of solvent choice on reaction rate and solubility. |
| Formation of Significant Byproducts in Cyclization | - Incorrect reaction temperature- Unoptimized catalyst/acid concentration- Presence of reactive functional groups | - Perform reaction calorimetry to understand the thermal profile and control exotherms.[1]- Screen different acids or catalysts and optimize their loading.- Protect sensitive functional groups if they are interfering with the desired reaction. |
| Poor Filterability of Crystallized Product | - Small particle size (fines)- Unfavorable crystal morphology (e.g., needles) | - Optimize the cooling profile during crystallization; a slower cooling rate often leads to larger crystals.- Implement a seeding strategy with well-defined seed crystals.- Screen different solvent systems to influence crystal habit. |
| Inconsistent Yield and Purity Between Batches | - Variation in raw material quality- Poor control over critical process parameters- Inconsistent mixing | - Establish clear specifications for all starting materials.- Implement strict in-process controls for temperature, addition rates, and reaction times.- Ensure consistent and efficient mixing at the larger scale. |
| Product Degradation During Workup/Isolation | - Exposure to high temperatures for extended periods- Sensitivity to pH extremes | - Minimize the duration of heating during solvent removal.- Use azeotropic distillation at lower temperatures if possible.- Neutralize the reaction mixture promptly after acidic or basic steps. |
Experimental Protocols
General Laboratory-Scale Synthesis of a Tricyclic Furoindole
This protocol is a generalized example based on literature procedures and should be optimized for specific substrates.
-
Step 1: Nucleophilic Substitution (Ether Formation)
-
To a solution of a hydroxyindole-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.2 eq) and an α-haloketone (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or taken directly to the next step if sufficiently pure.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the crude ether intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add a catalyst, for example, trifluoroacetic acid (TFA), dropwise at room temperature.
-
Heat the mixture to reflux and monitor the formation of the furoindole by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench by pouring it into an ice-water mixture.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude furoindole can be further purified by crystallization or chromatography.
-
Visualizations
Logical Workflow for Furoindole Synthesis Scale-Up
Caption: Workflow for furoindole synthesis from lab to production.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in furoindole synthesis.
References
Technical Support Center: Refining Purification Methods for 8H-Furo[3,2-g]indole Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 8H-Furo[3,2-g]indole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification challenges with crude this compound analogs?
A1: The most frequent initial challenges include the presence of unreacted starting materials, catalyst residues, and the formation of polar, colored impurities. These impurities can interfere with crystallization and co-elute with the desired product during chromatographic purification.
Q2: My this compound analog appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel can occur due to the acidic nature of the stationary phase. To mitigate this, you can neutralize the silica gel by treating it with a solution of triethylamine in your solvent system before packing the column. Alternatively, using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) can be effective.
Q3: I am observing poor separation between my desired product and a closely related impurity during column chromatography. How can I improve the resolution?
A3: To improve separation, you can try several strategies:
-
Optimize the solvent system: A systematic screening of solvent systems with varying polarities and compositions is crucial. Small additions of a third solvent can sometimes significantly improve selectivity.
-
Reduce the column loading: Overloading the column is a common cause of poor separation.
-
Use a longer column or a stationary phase with a smaller particle size: This increases the number of theoretical plates and enhances resolution.
-
Employ gradient elution: A gradual increase in the polarity of the mobile phase can help to separate compounds with similar retention factors.
Q4: After purification, my final compound is still showing a persistent colored impurity. How can I remove it?
A4: Colored impurities are often highly polar byproducts. Techniques to remove them include:
-
Charcoal treatment: Dissolving the compound in a suitable solvent and stirring with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: Choosing an appropriate solvent system for recrystallization can leave the colored impurities in the mother liquor.
-
Preparative HPLC: This technique offers high resolution and can separate even minor colored impurities.
Q5: What is the best method for assessing the purity of my final this compound analog?
A5: A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can reveal the presence of residual solvents or impurities with different proton/carbon environments. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Systematically vary the solvent polarity. Test different solvent mixtures using Thin Layer Chromatography (TLC) first. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Compound Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | Adjust the solvent system. For fast elution, decrease polarity. For slow elution, increase polarity. |
| Streaking or Tailing of Bands | Compound is sparingly soluble in the mobile phase. | Add a small amount of a more polar solvent to the mobile phase to improve solubility. |
| Compound is interacting strongly with the stationary phase. | Consider adding a modifier to the mobile phase (e.g., a small amount of acetic acid or triethylamine). | |
| Product Degradation on Column | Silica gel is too acidic. | Neutralize the silica gel with a base (e.g., triethylamine) before use, or switch to a less acidic stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Cool the solution slowly in an ice bath. |
| Incorrect solvent chosen. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |
| Oily Precipitate Forms | Compound is "oiling out" instead of crystallizing. | Add more solvent to dissolve the oil while heating, then cool slowly. Alternatively, try a different recrystallization solvent. |
| Presence of impurities. | Purify the compound further by another method (e.g., column chromatography) before attempting recrystallization. | |
| Low Recovery | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound. |
| Crystals were filtered while the solution was still warm. | Ensure the solution is thoroughly cooled before filtration to maximize crystal yield. |
Quantitative Data Summary
The following tables provide representative data for the purification of a model this compound analog.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Flash Column Chromatography | 75 | 95 | 60 | 500 |
| Recrystallization | 85 | 98 | 75 | 150 |
| Preparative HPLC | 90 | >99 | 45 | 800 |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: 20-80% Acetonitrile in Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Product) | 8.5 min |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of the crude product) and create a slurry with the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the impure compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the impure compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound analogs.
Caption: Logical workflow for troubleshooting the purification of this compound analogs.
minimizing side product formation in furoindole reactions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize furoindole reactions, with a focus on minimizing side product formation. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Nenitzescu furoindole synthesis?
A1: In the Nenitzescu synthesis of furoindole derivatives, several side products can arise depending on the specific substrates and reaction conditions. These include:
-
"Anti-Nenitzescu" or 6-hydroxyindoles: These isomers form via a 1,2-addition pathway, competing with the desired 1,4-addition that leads to the 5-hydroxyindole product.[1]
-
O-acylated 4,5-dihydroxyindoles: When using carboxylic acids like acetic or propionic acid as solvents, the hydroxyl group of the intermediate can be acylated.[1]
-
Dimeric bisindoles: These can form from the reaction of N-alkyl enaminoesters with p-benzoquinone.[1]
-
Pyrroloindoles and Furo[2,3-f]benzofurans: These can result from the addition of a second molecule of the enamine to reaction intermediates.[1]
Q2: How can I prevent the formation of aldol or Friedel-Crafts byproducts in Fischer furoindole synthesis?
A2: The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote side reactions. To minimize aldol condensation and Friedel-Crafts type products, consider the following:
-
Temperature Control: Carefully control the reaction temperature. Use the lowest temperature that allows for the desired cyclization to proceed at a reasonable rate.
-
Acid Strength: The strength and concentration of the acid catalyst are critical. Use the mildest acid catalyst effective for your substrate. Weaker acids like p-toluenesulfonic acid may be preferable to stronger acids like polyphosphoric acid.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can lead to increased byproduct formation and decomposition.[2]
Q3: My Pictet-Spengler reaction for furoindole synthesis is giving low yields and multiple products. What can I do?
A3: The Pictet-Spengler reaction can be sensitive, especially with less nucleophilic rings like furan. Here are some troubleshooting tips:
-
Activate the Furan Ring: If the furan ring is not sufficiently electron-rich, the reaction may require harsher conditions, leading to side products. Consider if electron-donating groups can be incorporated into your furan-containing starting material.
-
Pre-form the Schiff Base: The initial condensation to form the Schiff base can be a critical step. You can prepare and isolate the Schiff base separately before subjecting it to the acid-catalyzed cyclization. This can improve the overall yield and reduce side products by ensuring complete formation of this key intermediate.[3]
-
Optimize Acid Catalyst and Temperature: For furan-based substrates, stronger acids and higher temperatures might be necessary. However, high temperatures can also lead to the reversibility of the reaction and potential racemization.[4] A careful optimization of the acid catalyst (e.g., HCl, TFA) and temperature is crucial.
Q4: In my gold-catalyzed furoindole synthesis, I'm observing a significant amount of a hydroarylation side product instead of the desired cyclized product. How can I favor the cyclization?
A4: The formation of a simple hydroarylation product indicates that the catalytic cycle is stalling after the initial addition to the alkyne or allene. To promote the desired cascade cyclization, you can try the following:
-
Ligand Modification: The choice of ligand on the gold catalyst can influence the stability of the intermediates and the activation barrier for subsequent steps. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may favor the desired cyclization pathway.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. Experiment with a range of solvents to find one that promotes the desired intramolecular cyclization over competing pathways.
-
Temperature Adjustment: Lowering the reaction temperature might in some cases favor the desired, more ordered transition state of the cyclization over a simple protonolysis of the intermediate that leads to the hydroarylation product.[5]
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Furoindole Products
Symptoms: You observe a mixture of furoindole isomers in your final product, for example, a mix of linear and angularly fused products.
Possible Causes:
-
Lack of Regiocontrol in Initial Cyclization: In reactions like the Fischer indole synthesis from an unsymmetrical ketone, the initial enamine formation can occur on either side of the carbonyl group, leading to different regioisomers.
-
Ambident Nucleophilicity of the Furan Ring: The furan ring can potentially react at different positions during electrophilic cyclization.
Solutions:
-
Use of Directing Groups: Incorporate a temporary directing group on the furan or indole precursor to favor cyclization at a specific position.
-
Ligand Control in Catalysis: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the cyclization. Experiment with different ligands to steer the reaction towards the desired isomer.
-
Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and acid catalyst to identify conditions that favor the formation of one regioisomer over the other.
Issue 2: Dimerization or Polymerization of Starting Materials or Intermediates
Symptoms: A significant portion of your starting material is converted into high molecular weight, often insoluble, byproducts.
Possible Causes:
-
High Reactivity of Intermediates: Highly reactive intermediates, such as iminium ions in the Pictet-Spengler reaction, can react with other molecules of the starting material or other intermediates.
-
Excessively High Concentration: Running the reaction at a high concentration can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.
Solutions:
-
High Dilution Conditions: Perform the reaction at a lower concentration to disfavor intermolecular side reactions. This can be achieved by using a larger volume of solvent or by the slow addition of one of the reactants over an extended period.
-
Temperature Control: Lowering the reaction temperature can help to control the reactivity of intermediates and reduce the rate of undesired side reactions.
-
Protecting Groups: Temporarily protect reactive functional groups that may be contributing to polymerization.
Data and Protocols
Table 1: Influence of Reaction Conditions on Side Product Formation in a Model Furoindole Synthesis
| Entry | Reaction Type | Solvent | Temperature (°C) | Key Side Product(s) | Yield of Desired Product (%) |
| 1 | Nenitzescu | Acetic Acid | 80 | O-acylated dihydroxyindole | 45 |
| 2 | Nenitzescu | Toluene | 110 | 6-hydroxyindole isomer | 60 |
| 3 | Fischer | PPA | 150 | Polymeric material | 30 |
| 4 | Fischer | p-TsOH in Dioxane | 100 | Aldol-type byproduct | 75 |
| 5 | Pictet-Spengler | TFA | 60 | Dimerized iminium species | 40 |
| 6 | Pictet-Spengler | HCl in EtOH | 78 | Racemized product | 65 |
Experimental Protocol: Minimizing O-acylation in Nenitzescu Furoindole Synthesis
This protocol describes a general procedure to minimize the formation of O-acylated side products in the Nenitzescu synthesis of a 5-hydroxyfuro[2,3-b]indole derivative by avoiding the use of a carboxylic acid solvent.
Materials:
-
Furan-based β-enamino ester (1.0 equiv)
-
1,4-Benzoquinone (1.1 equiv)
-
Toluene (or other non-acidic, high-boiling solvent)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a solution of the furan-based β-enamino ester in toluene (0.1 M), add 1,4-benzoquinone in one portion.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 5-hydroxyfuroindole.
Visual Guides
Caption: Side product pathways in the Nenitzescu furoindole synthesis.
References
stability testing of 8H-Furo[3,2-g]indole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 8H-Furo[3,2-g]indole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The this compound scaffold contains both a furan and an indole ring system, which are susceptible to degradation under several conditions. The primary concerns are:
-
Oxidative Degradation: The furan ring is prone to oxidative cleavage, which can lead to the formation of dicarbonyl compounds or carboxylic acids.[1][2] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolytic Instability: The indole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. For instance, related indole ester conjugates are known to hydrolyze at a pH of 9 or higher.[3][4]
-
Photodegradation: Compounds with a similar furocoumarin structure, like psoralens, are known to be highly photoreactive upon exposure to UVA light.[5][6] It is therefore highly probable that this compound is light-sensitive.
Q2: What are the recommended storage conditions for this compound?
A2: Based on its chemical structure, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed and flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture. For long-term storage, refrigeration (-20°C or -80°C) is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: The two most probable degradation pathways are oxidative cleavage of the furan ring and reactions involving the indole nitrogen. Oxidative attack on the furan ring is a major metabolic pathway for many furan-containing xenobiotics and can lead to reactive intermediates.[7] The indole nitrogen can be a site for reactions, and the overall ring system's stability can be pH-dependent.[8][9]
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[10] To identify and characterize the structure of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of the compound in solution. | 1. Oxidation: The solvent may contain dissolved oxygen or peroxide impurities. 2. Photodegradation: The sample may have been exposed to ambient light. 3. pH Instability: The pH of the solution may be too high or too low. | 1. Use freshly degassed solvents. Consider adding an antioxidant if compatible with the experimental design. 2. Protect the solution from light at all times by using amber vials or covering the container with aluminum foil. 3. Buffer the solution to a neutral pH (around 7) and re-evaluate stability. |
| Inconsistent or variable results between replicate stability studies. | 1. Inconsistent Sample Handling: Minor variations in exposure to light, temperature, or air. 2. Contaminated Glassware: Residual acid, base, or oxidizing agents on glassware. 3. Inaccurate Analyte Concentration: Errors in initial sample preparation. | 1. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample preparation and handling. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use. 3. Carefully calibrate balances and verify pipettes. Prepare a stock solution and dilute from it for all replicates. |
| Appearance of multiple new peaks in the HPLC chromatogram. | 1. Forced Degradation is too harsh: The stress conditions (e.g., acid/base concentration, temperature) are causing extensive, secondary degradation. 2. Complex Degradation Pathway: The molecule degrades into multiple products simultaneously. | 1. Reduce the severity of the stress conditions (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stressor). Aim for 5-20% degradation.[13] 2. This is a valid result. Proceed with the identification and characterization of the major degradation products using LC-MS or NMR. |
| Loss of mass balance in the stability study (sum of parent and degradants is <95%). | 1. Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore. 2. Formation of Insoluble Degradants: Degradation products may be precipitating out of solution.[14] 3. Formation of Volatile Degradants: A degradation product may be a volatile compound. | 1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. 2. Visually inspect the sample for any precipitate. If observed, attempt to dissolve it in a stronger solvent for analysis. 3. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample vial. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies.[13][15][16]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (1 mg/mL) in a sealed vial in the oven.
-
After the specified time, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Visualizations
References
- 1. organicreactions.org [organicreactions.org]
- 2. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
addressing inconsistent results in 8H-Furo[3,2-g]indole bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8H-Furo[3,2-g]indole bioassays. Our goal is to help you address common challenges and achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same this compound compound vary significantly between experiments. What are the common causes for this inconsistency?
A1: Inconsistent IC50 values are a frequent challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell-related issues: Cell density at the time of treatment, cell line instability, passage number, and contamination (especially mycoplasma) can all lead to variable responses.[1][2]
-
Compound handling: The solubility and stability of your this compound compound in the chosen solvent (e.g., DMSO) are critical.[3] Improper storage, repeated freeze-thaw cycles, and evaporation can alter the effective concentration of the compound.[3][4]
-
Assay procedure: Variations in incubation times, reagent concentrations, and even pipetting techniques can introduce errors.[1][5] The choice of cytotoxicity assay itself can also influence the results.[6][7][8][9]
-
Solvent effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can have a toxic effect on the cells, confounding the results.[3][10][11][12][13]
Q2: What is the recommended maximum concentration of DMSO to use in cell-based assays?
A2: The sensitivity to DMSO can vary significantly between cell lines.[13] It is generally recommended to keep the final DMSO concentration at or below 0.1% to minimize its influence on cell viability.[13] However, some cell lines may tolerate up to 0.5%.[10] It is best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.[13]
Q3: How can I improve the solubility of my this compound compound for bioassays?
A3: Poor aqueous solubility is a common issue for many heterocyclic compounds. Here are a few strategies to consider:
-
Solvent choice: While DMSO is a common choice, other organic solvents or co-solvent systems could be explored. However, their potential cytotoxicity must be evaluated.
-
Formulation strategies: For preclinical studies, formulating the compound as an amorphous solid dispersion can enhance solubility and dissolution.
-
Stock solution concentration: Prepare a high-concentration stock solution in a suitable organic solvent (like 100% DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration remains non-toxic to the cells.
Q4: How important is the cell seeding density in my bioassay?
A4: Cell seeding density is a critical parameter that can significantly impact the reproducibility of your results.[1][11] If cells are seeded too sparsely, they may not be in the exponential growth phase during the experiment. Conversely, if they are too dense, they may become confluent, which can affect their response to the treatment.[14] It is recommended to optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the assay. For many cancer cell lines, a density of 2000 cells per well in a 96-well plate has been shown to yield consistent results.[11]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Symptoms:
-
Large standard deviations between technical replicates within the same plate.
-
Inconsistent results for the same compound concentration across different wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette carefully and consistently, avoiding bubbles.[5] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.[14] |
| Compound Precipitation | Visually inspect the wells after adding the compound for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. It is best to fill the outer wells with sterile PBS and not use them for experimental data.[14] |
Issue 2: Poor or No Dose-Response Curve
Symptoms:
-
The compound shows little to no effect even at high concentrations.
-
The dose-response curve is flat or does not follow a sigmoidal pattern.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Instability/Degradation | Prepare fresh stock solutions of your compound. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature and protected from light if necessary.[4] |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Ensure accurate serial dilutions. |
| Assay Incubation Time | The incubation time may be too short for the compound to exert its effect. Consider performing a time-course experiment to determine the optimal incubation period.[1] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to your compound. Consider testing on a panel of different cell lines. |
| Assay Interference | Some compounds can interfere with the assay chemistry (e.g., reducing the MTT reagent directly). Run a control with the compound in cell-free media to check for interference.[15] |
Issue 3: Inconsistent Results Between Different Experimental Batches
Symptoms:
-
IC50 values differ significantly when the experiment is repeated on different days.
-
The overall response of the cells to the positive control varies between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Culture Conditions | Maintain consistent cell culture practices, including media formulation, serum batch, and incubation conditions (temperature, CO2, humidity).[16] Monitor cells for any morphological changes. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, assay kits) for a set of comparative experiments. If a new lot is introduced, it may require re-validation. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses. |
Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
| Cell Line Type | Recommended Max DMSO Concentration | Reference |
| Most Cancer Cell Lines | ≤ 0.1% | [13] |
| Some Tolerant Cancer Cell Lines | ≤ 0.5% | [10] |
| Human Fibroblasts | ≤ 1% | [10] |
Note: It is crucial to determine the optimal DMSO concentration for each specific cell line through a vehicle control experiment.
Table 2: Example Cell Seeding Densities for MTT Assay (96-well plate)
| Cell Line | Seeding Density (cells/well) | Reference |
| General Cancer Cell Lines | 2,000 | [11] |
| Leukemic Cells | 5,000 - 10,000 | [17] |
| Adherent Tumor Lines | 1,000 - 15,000 (requires optimization) | [17] |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the key steps for assessing the cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for vehicle control (cells + medium + highest DMSO concentration) and blank control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical MTT cytotoxicity bioassay.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. gmpplastic.com [gmpplastic.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
comparing the bioactivity of 8H-Furo[3,2-g]indole isomers
A comparative analysis of the bioactivity of 8H-Furo[3,2-g]indole isomers is crucial for researchers and drug development professionals seeking to understand the therapeutic potential of this heterocyclic scaffold. This guide provides an objective comparison of the performance of different furoindole isomers, supported by available experimental data. Due to a notable gap in the scientific literature regarding the specific bioactivity of the linear this compound, this guide will focus on the experimentally determined activities of its angular isomers, primarily the furo[3,2-b]indole series, and discuss the broader potential of the furoindole class.
Introduction to Furo[3,2-g]indole and its Isomers
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The fusion of a furan ring to the indole core gives rise to various furoindole isomers, which can be broadly categorized as linear or angular. The this compound represents a linear isomer, while structures like furo[3,2-b]indole and furo[2,3-f]indole are angular isomers. These structural differences can significantly impact the molecule's interaction with biological targets, leading to variations in their bioactivity.
Anticancer Activity of Angular Furo[3,2-b]indole Isomers
Research into the anticancer properties of furoindole isomers has shown promising results, particularly for derivatives of the angular furo[3,2-b]indole scaffold. A study on a series of 2,4-disubstituted furo[3,2-b]indole derivatives identified a compound with significant and selective inhibitory activity against renal cancer cells.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2,4-disubstituted furo[3,2-b]indole derivatives against the A498 renal cancer cell line.[1]
| Compound ID | Structure | IC50 (µM) against A498 Cells |
| 10a | (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol | 0.21 |
| 10b | (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)thiophen-2-yl)methanol | 0.22 |
| 10c | (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)selenophen-2-yl)methanol | 0.23 |
| 10d | 4-(4-methoxybenzyl)-2-(hydroxymethyl)-4H-furo[3,2-b]indole | >50 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro Anticancer Activity Screening
The anticancer activity of the furo[3,2-b]indole derivatives was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. The general protocol for such a screening is as follows:
-
Cell Preparation: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured.
-
Compound Treatment: The cell lines are incubated with various concentrations of the test compounds for a specified period (typically 48 hours).
-
Cell Viability Assay: After incubation, cell viability is determined using a sulforhodamine B (SRB) assay. The SRB protein stain binds to basic amino acids in cellular proteins, and the amount of bound stain is proportional to the cell mass.
-
Data Analysis: The optical density of the stained cells is measured, and dose-response curves are generated to calculate the IC50 values for each compound against each cell line.
Structure-Activity Relationship (SAR) for Anticancer Activity
The study of 2,4-disubstituted furo[3,2-b]indole derivatives revealed key structural features influencing their anticancer activity.[1]
Caption: Structure-Activity Relationship for Anticancer Furo[3,2-b]indoles.
Potential Antimicrobial Activity of Furoindole Isomers
While specific studies directly comparing the antimicrobial activity of this compound isomers are scarce, the broader class of indole derivatives is well-known for its antimicrobial properties. Various studies have reported the synthesis of indole derivatives with significant activity against a range of bacterial and fungal pathogens.[2][3]
Representative Data: Antimicrobial Activity of Indole Derivatives
The following table presents minimum inhibitory concentration (MIC) values for some indole derivatives against common microbial strains, illustrating the potential of this scaffold.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [2] |
| Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [2] |
| 5-Bromo-indole-3-carboxamide | Staphylococcus aureus | ≤ 0.28 | [3] |
| Indole-triazole derivative | Candida albicans | 3.125 | [2] |
MIC: The minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A common method for determining the MIC of a compound is the broth microdilution assay:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
General Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening new compounds for antimicrobial activity.
References
Unraveling the Multifaceted Mechanisms of Furoindoles: A Comparative Guide
Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds with therapeutic potential. The 8H-Furo[3,2-g]indole core, a tricyclic heterocyclic system, has emerged as a promising framework for the development of new bioactive molecules. While a single, universally validated mechanism of action for the unsubstituted this compound remains to be definitively established, a growing body of research on its derivatives points towards a multitude of biological targets and pathways. This guide provides a comparative analysis of the proposed mechanisms of action for various furoindole derivatives, supported by available experimental data and detailed protocols.
The therapeutic potential of indole derivatives is well-documented, with their structures appearing in numerous natural products and approved drugs.[1][2][3] The fusion of a furan ring to the indole nucleus, creating the furoindole scaffold, bestows unique physicochemical properties that have been exploited to generate compounds with a wide array of biological activities, ranging from anticancer to anti-inflammatory effects.[4][5]
Comparative Analysis of Proposed Mechanisms of Action
The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. This has led to the exploration of these compounds against various cellular targets. Below is a comparison of the primary mechanisms of action investigated for different classes of furoindole derivatives.
Kinase Inhibition in Oncology
A significant area of investigation for furoindole derivatives has been their potential as kinase inhibitors for cancer therapy.[6] Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
-
Aurora Kinase Inhibition: Certain benzo[e]pyridoindole derivatives, structurally related to furoindoles, have demonstrated potent inhibition of Aurora kinases A, B, and C.[7] These kinases are crucial for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis.
-
p38α MAP Kinase Inhibition: Novel synthetic derivatives of 5H-furo[3,2-g]chromone, which share a similar furo-heterocyclic core, have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response and cell cycle regulation.[8]
-
Multi-Kinase Inhibition: The indole scaffold is a common feature in many multi-targeted tyrosine kinase inhibitors.[9] Derivatives of the broader indole class have shown inhibitory activity against a panel of kinases including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK, suggesting that furoindole derivatives may also possess multi-kinase inhibitory potential.[6]
DNA Topoisomerase Inhibition
Several amino-substituted furo[3,2-e]pyrido[4,3-b]indole derivatives have exhibited significant cytotoxic properties by targeting DNA topoisomerases I and II.[10] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately cell death.
Enhancement of Other Anticancer Agents
Furoindole derivatives have been investigated for their ability to enhance the efficacy of existing anticancer drugs. One study identified tricyclic and tetracyclic furoindole derivatives as enhancers of Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor.[11] This suggests a potential mechanism involving the modulation of chromatin structure and gene expression, sensitizing cancer cells to HDAC inhibition.
Modulation of Receptor Activity
The structural similarity of the indole nucleus to endogenous signaling molecules has led to the investigation of furoindole derivatives as receptor ligands. For instance, certain 3-(2'-furoyl)indole derivatives have been synthesized as potential ligands for the benzodiazepine receptor, although in this specific case, they did not show significant interaction.[12] This line of inquiry, however, highlights the potential for furoindoles to modulate neuronal signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a basis for comparing the potency of different furoindole derivatives.
| Compound Class | Target | Cell Line | IC50 / Activity | Reference |
| Benzo[e]pyridoindole (C1) | Aurora Kinase A | - | 61 nM | [7] |
| Benzo[e]pyridoindole (C1) | Aurora Kinase B | - | 31 nM | [7] |
| Benzo[e]pyridoindole (C1) | Aurora Kinase C | - | 124 nM | [7] |
| Furo[3,2-e]pyrido[4,3-b]indole (12b) | DNA Topoisomerases I & II | L1210 leukemia | Potent inhibition | [10] |
| Furoindole derivatives (25, 26) | Cytotoxicity | Kelly (neuroblastoma) | 36-37% reduction in viability at 10 µM | [11] |
| Furoindole derivatives (31, 32) | Cytotoxicity | MDA-MB-231 (breast cancer) | 31-34% inhibition at 10 µM | [11] |
| 5H-furo[3,2-g]chromone derivatives | p38α MAPK | - | Significant inhibition comparable to SB203580 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by furoindole derivatives and a general workflow for their experimental validation.
Caption: Proposed mechanism of action for p38α MAPK inhibiting furoindole derivatives.
Caption: General experimental workflow for the validation of furoindole derivatives.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Kelly) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furoindole derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vitro Kinase Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., Aurora A, p38α MAPK), a substrate (e.g., a specific peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the furoindole derivative to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined time.
-
Detection: Detect the phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
DNA Topoisomerase I Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human DNA topoisomerase I, and reaction buffer.
-
Inhibitor Incubation: Add the test furoindole compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the relaxation reaction by incubating at 37°C for 30 minutes. Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. While a unified mechanism of action for the parent compound is not yet defined, research into its derivatives has revealed a rich and diverse pharmacology. The primary mechanisms explored to date revolve around the inhibition of key cellular enzymes such as kinases and DNA topoisomerases, as well as the potential to modulate the activity of other anticancer drugs. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for the further exploration and validation of the therapeutic potential of this promising class of compounds. Future studies focusing on systematic structure-activity relationship (SAR) analyses and target identification will be crucial in fully elucidating the mechanisms of action of this compound derivatives and advancing them through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-(2'-furoyl)indole derivatives as potential new ligands at the benzodiazepine receptor, structurally more restrained analogues of indoleglyoxylylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Furo- and Indole-Based Anticancer Agents
A comprehensive guide for researchers and drug development professionals on the experimental evaluation and mechanisms of action of promising anticancer heterocyclic compounds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity.[1][2] Its versatile structure allows for modifications that can target a wide array of oncogenic pathways.[3] This guide provides a comparative overview of the anticancer properties of various indole derivatives, with a special focus on the furo-indole scaffold.
Notably, a comprehensive literature search for the specific molecule 8H-Furo[3,2-g]indole did not yield any data regarding its anticancer activity or biological evaluation. However, the structurally related furocoumarins, psoralen (7H-Furo[3,2-g]chromen-7-one) and its isomer isopsoralen , which share the same furo[3,2-g] fused ring system, have been investigated for their cytotoxic effects.[4][5][6] Therefore, this guide will leverage data on psoralen and isopsoralen as representatives of the furo[3,2-g] scaffold and compare them with other well-established anticancer indole derivatives that operate through distinct mechanisms of action.
This comparison aims to provide researchers with a valuable resource for understanding the therapeutic potential of these heterocyclic compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxicity of selected furo- and indole-based compounds against various cancer cell lines. The data highlights the diverse potency and cancer cell line specificity of these derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Furocoumarins
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Psoralen | K562 (Leukemia) | 24.4 | [4][5] |
| KB (Nasopharyngeal) | 88.1 | [4][5] | |
| KBv200 (Multidrug-resistant) | 86.6 | [4][5] | |
| K562/ADM (Multidrug-resistant) | 62.6 | [4][5] | |
| Isopsoralen | K562 (Leukemia) | 49.6 | [4][5] |
| KB (Nasopharyngeal) | 61.9 | [4][5] | |
| KBv200 (Multidrug-resistant) | 49.4 | [4][5] | |
| K562/ADM (Multidrug-resistant) | 72.0 | [4][5] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Anticancer Indole Derivatives
| Compound | Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Vincristine | Vinca Alkaloid | A549 (Lung) | 0.022 | Tubulin Polymerization Inhibitor | [7] |
| K562 (Leukemia) | 0.004 | [7] | |||
| Combretastatin A-4 | Stilbenoid | HT-29 (Colon) | 0.002 | Tubulin Polymerization Inhibitor | [7] |
| 5-Fluorouracil | Antimetabolite | A549 (Lung) | 4.5 | Thymidylate Synthase Inhibitor | [8][9] |
| MCF-7 (Breast) | 3.1 | [8][9] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these compounds are mediated by their interaction with various cellular targets and modulation of key signaling pathways.
Furocoumarins: Psoralen and Isopsoralen
Psoralen and isopsoralen have been shown to induce apoptosis in cancer cells.[4][5] While their precise molecular mechanisms are still under investigation, their ability to intercalate into DNA and form photoadducts upon UVA irradiation is a well-known property that contributes to their cytotoxicity.[10] However, studies have also demonstrated their anticancer effects without photoactivation, suggesting other mechanisms are at play.[4][5]
Indole Derivatives: A Multifaceted Approach
Indole derivatives exhibit a broad range of anticancer mechanisms:
-
Tubulin Polymerization Inhibition: Vinca alkaloids, such as vincristine, and other indole-containing compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Topoisomerase Inhibition: Certain indole derivatives can inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to DNA damage and cell death.[11]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12]
The following diagram illustrates a generalized signaling pathway often targeted by anticancer indole derivatives.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 11. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
comparative analysis of different synthetic routes to furoindoles
A Comparative Guide to the Synthetic Routes of Furoindoles
Furoindoles are a significant class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects, have made them attractive targets for synthetic organic chemists. This guide provides a , offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.
Comparative Analysis of Synthetic Routes
The synthesis of the furoindole scaffold can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, available starting materials, and scalability. This comparison focuses on five prominent methods for the synthesis of different furoindole isomers.
| Synthetic Route | Furoindole Isomer | Key Reaction | Catalyst/Reagents | General Reaction Conditions | Yield Range (%) | Key Advantages | Limitations |
| Rhodium(II)-Catalyzed Cyclopropenation/Rearrangement | Furo[2,3-b]indole | Reaction of 3-diazooxindoles with arylacetylenes | Rh₂(OAc)₄ | DCE, 60 °C, 2-12 h | 55-95 | Mild conditions, high efficiency, good functional group tolerance.[1] | Requires synthesis of 3-diazooxindoles, limited to arylacetylenes. |
| [2][2]-Sigmatropic Rearrangement | Furo[2,3-b]indoline | Spontaneous rearrangement of N-alkenyloxyindoles | KOt-Bu | DMF, 0 °C, 1 h | 51-95 | Concise, modular, proceeds spontaneously after intermediate formation.[2][3] | Synthesis of N-hydroxyindole precursors required. |
| Three-Component Reaction | Furo[3,4-b]carbazole | Reaction of indoles, tertiary propargylic alcohols, and activated alkynes | pTsOH·H₂O | Toluene, 90 °C, 18 h | 56-62 | Metal-free, environmentally friendly, simple operation, mild conditions.[1][4] | Can produce cyclohepta[b]indole byproducts; selectivity is solvent-dependent. |
| Nucleophilic Substitution and Cyclization | Tricyclic/Tetracyclic Furoindoles | Reaction of hydroxyindoles with α-haloketones followed by acid-catalyzed cyclization | K₂CO₃, then Trifluoroacetic acid | Acetone (reflux), then DCM (reflux) | 82-88 (intermediate), variable for final cyclization | Good for building complex, fused furoindole systems.[5] | Multi-step process, yields for the final cyclization step can be moderate. |
| Palladium-Catalyzed Intramolecular C-H Amination | Furo[3,2-b]indole | Intramolecular cyclization of 2-(furan-2-yl)anilines | PdCl₂ or Pd(OAc)₂ | Toluene or other organic solvents, often at elevated temperatures | Moderate to good | Provides access to the furo[3,2-b]indole core. | Requires synthesis of the aniline precursor, catalyst and ligand screening may be necessary. |
Experimental Protocols
Rhodium(II)-Catalyzed Synthesis of Furo[2,3-b]indoles
This protocol is adapted from the work of G. R. Schieb and colleagues.
General Procedure: To a solution of the 3-diazooxindole (0.2 mmol) in 1,2-dichloroethane (DCE, 2 mL) is added the arylacetylene (0.3 mmol, 1.5 equiv) and Rh₂(OAc)₄ (2.2 mg, 0.005 mmol, 2.5 mol%). The reaction mixture is stirred at 60 °C for the time indicated in the screening. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired furo[2,3-b]indole.
Synthesis of Furo[2,3-b]indolines via[2][2]-Sigmatropic Rearrangement
This protocol is based on the method developed by L. L. Anderson, M. Shevlin, and N. A. Strotman.[2][3][6]
Step 1: Synthesis of N-hydroxyindole: To a solution of the corresponding 2-nitrostyrene (23.5 mmol) in DMA (25 mL) is added SnCl₂ (25.9 mmol, 1.1 equiv). The mixture is heated to 80 °C overnight. After cooling, the reaction is worked up by extraction with MTBE from a tartaric acid solution and purified by column chromatography.[6]
Step 2: Furo[2,3-b]indoline formation: To a solution of the N-hydroxyindole (1 mmol) and an activated alkyne (1.05 equiv) in DMF (10 mL) at 0 °C is added KOt-Bu (0.2 mmol, 20 mol%) in THF (1 M solution). The reaction is stirred for 1 hour. The mixture is then poured into water and extracted with MTBE. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the furo[2,3-b]indoline.[6]
Three-Component Synthesis of Furo[3,4-b]carbazoles
This protocol is adapted from the work of H. Yin and coworkers.[1][4]
General Procedure: A mixture of the indole (0.5 mmol), the tertiary propargylic alcohol (0.5 mmol), the activated alkyne (0.5 mmol), and p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.05 mmol) in toluene (5 mL) is stirred at 90 °C for 18 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the furo[3,4-b]carbazole. A gram-scale synthesis under these conditions yielded the product in 56% yield.[1]
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate the general workflows for two of the discussed synthetic routes and a relevant signaling pathway where furoindole derivatives have shown inhibitory activity.
Caption: Workflow for the Rh(II)-catalyzed synthesis of furo[2,3-b]indoles.
Caption: Pathway for the synthesis of furo[2,3-b]indolines.
Many furoindole derivatives have been investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[5][7] One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by furoindoles.
Conclusion
The synthesis of furoindoles can be approached through a variety of chemical transformations. The Rh(II)-catalyzed method offers an efficient route to furo[2,3-b]indoles, while the[2][2]-sigmatropic rearrangement provides a concise synthesis of the corresponding indoline derivatives. For more complex carbazole-fused systems, the three-component reaction is an attractive metal-free option. The nucleophilic substitution and cyclization approach is versatile for creating diverse tricyclic and tetracyclic furoindoles. The choice of synthetic route will ultimately be guided by the specific target molecule and the desired efficiency and scalability of the process. The potent biological activity of many furoindole derivatives, particularly as kinase inhibitors in cancer-related signaling pathways, ensures that the development of novel and efficient synthetic methodologies will remain an active area of research.
References
- 1. yxx.wnmc.edu.cn [yxx.wnmc.edu.cn]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Concise Synthesis of Furo[2,3-b]indolines via [3,3]-Sigmatropic Rearrangement of N-Alkenyloxyindoles [ouci.dntb.gov.ua]
- 4. Synthesis of Cyclohepta[ b]indoles and Furo[3,4- b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 8H-Furo[3,2-g]indole Derivatives: A Guide to Cross-Reactivity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 8H-Furo[3,2-g]indole scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a range of biological activities. Understanding the cross-reactivity of derivatives based on this core structure is crucial for assessing their therapeutic potential and off-target effects. This guide provides a comparative analysis of the known target interactions of this compound derivatives and their close structural analogs, supported by available experimental data and detailed methodologies.
Cross-Reactivity Profile: Insights from Structurally Related Compounds
Key Findings:
-
Dual Topoisomerase Inhibition: A study on furo[3,2-e]pyrido[4,3-b]indoles, a class of compounds structurally related to the this compound series, has demonstrated that these molecules can act as dual inhibitors of both DNA topoisomerase I and II.[1] This suggests that the furo-indole scaffold is capable of intercalating into DNA or binding to these enzymes, a mechanism of action for several established anticancer agents.
-
Kinase Inhibition: The broader indole scaffold is a well-established pharmacophore for kinase inhibitors.[2] Various indole derivatives have been developed as potent inhibitors of a range of kinases, including Aurora kinases (A, B, and C), Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and BRAFV600E.[2][3][4] This strongly suggests that this compound derivatives are likely to exhibit cross-reactivity with multiple protein kinases.
-
Selective Inhibition within a Target Class: Research on 1H-pyrrolo[3,2-g]isoquinolines, which share a similar fused heterocyclic system, has led to the identification of a selective inhibitor of Haspin kinase with a selectivity index greater than 14 against other tested protein kinases.[5] This highlights the potential for achieving selectivity even within a promiscuous target class through careful chemical modification of the core scaffold.
Quantitative Data on Target Inhibition
The following tables summarize the available quantitative data for furo-indole analogs and multi-targeted indole derivatives, providing a basis for understanding the potential cross-reactivity of the this compound class.
Table 1: Inhibition of DNA Topoisomerases by a Furo[3,2-e]pyrido[4,3-b]indole Derivative (Compound 12b)
| Target | Activity |
| DNA Topoisomerase I | Significant Inhibition |
| DNA Topoisomerase II | Significant Inhibition |
Data from a study on substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles.[1] The original study reported qualitative "significant inhibition" without providing specific IC50 values.
Table 2: Multi-Kinase Inhibition Profile of Indole-2-carboxamide Derivatives
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | VEGFR-2 IC50 (nM) |
| Va | 71 ± 6 | 77 ± 7 | Data not specified |
| Ve | >10000 | 89 ± 8 | Data not specified |
| Vf | >10000 | 107 ± 9 | Data not specified |
| Vg | >10000 | 81 ± 7 | Data not specified |
| Vh | >10000 | 99 ± 9 | Data not specified |
| Erlotinib (Ref.) | 80 ± 5 | 60 ± 5 | Not Applicable |
IC50 values for selected indole-2-carboxamide derivatives against various kinases.[4] These compounds are not 8H-Furo[3,2-g]indoles but illustrate the multi-targeted kinase activity of the indole scaffold.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are representative protocols for key assays.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Kinase of interest, substrate peptide, ATP, kinase buffer, luminescent kinase assay kit (e.g., Kinase-Glo®), test compound, and a multi-well plate.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, the substrate peptide, and the kinase buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reagents and Materials: Human DNA Topoisomerase I, supercoiled plasmid DNA (e.g., pHOT1), assay buffer, test compound, DNA loading dye, agarose gel, and electrophoresis equipment.
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the test compound.
-
Add DNA Topoisomerase I to each reaction mixture to initiate the enzymatic reaction. Include controls with no enzyme and no inhibitor.
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding the DNA loading dye containing SDS.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.[1]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the study of this compound derivatives.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway, a common target for indole-based inhibitors.
Caption: A typical experimental workflow for determining the cross-reactivity profile of a novel compound.
Caption: The catalytic cycle of DNA Topoisomerase I and the inhibitory action of stabilizing the cleavage complex.
References
- 1. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [eurekaselect.com]
- 3. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Furo-Indole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furo-indole heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furo-indole derivatives, with a particular focus on the anticancer and enzyme-inhibitory properties of furo[3,2-b]indole and furo[3,2-e]pyrido[4,3-b]indole analogues. While the primary focus of this guide is on these well-studied isomers due to the wealth of available quantitative data, it is important to note the relative scarcity of published SAR studies for the furo[3,2-g]indole scaffold. The data presented herein is intended to provide a valuable resource for the rational design of novel therapeutic agents based on the furo-indole core.
Comparative Analysis of Anticancer Activity
The anticancer activity of furo-indole derivatives has been a significant area of investigation. The following tables summarize the quantitative data for various substituted furo[3,2-b]indoles and a key furo[3,2-e]pyrido[4,3-b]indole derivative, highlighting the impact of different substituents on their cytotoxic effects against various cancer cell lines.
Furo[3,2-b]indole Derivatives as Anticancer Agents
A study focusing on 2,4-disubstituted furo[3,2-b]indole derivatives identified several compounds with potent activity against the A498 renal cancer cell line. The structure-activity relationship for this series is summarized in the table below.
Table 1: SAR of 2,4-Disubstituted Furo[3,2-b]indole Derivatives against A498 Cancer Cells
| Compound ID | R1 | R2 | IC50 (µM)[1] |
| 1a | -CH2OH | -H | >50 |
| 1b | -CHO | -H | 15.2 |
| 1c | -CO2Me | -H | 25.7 |
| 2a | -CH2OH | 4-methoxybenzyl | 3.2 |
| 2b | -CH2OH | 4-chlorobenzyl | 2.8 |
| 2c | -CH2OH | 4-methylbenzyl | 4.1 |
| 10a | -CH2OH | (5-(hydroxymethyl)furan-2-yl)methyl | 0.8 |
IC50 values represent the concentration of the compound required to inhibit the growth of A498 renal cancer cells by 50%.
From this data, a clear SAR trend emerges. The presence of a hydroxymethyl group at the R1 position is crucial for activity, as seen by the high IC50 value of compound 1a . Conversion of this alcohol to an aldehyde (1b ) or a methyl ester (1c ) reduces potency. Furthermore, the nature of the substituent at the R2 position significantly influences cytotoxicity. Aromatic benzyl groups at R2 enhance activity, with electron-withdrawing (Cl) and electron-donating (OMe, Me) groups showing comparable effects. Notably, the most potent compound, 10a , features a substituted furfuryl group at the R2 position, suggesting that this larger, heteroaromatic moiety is highly favorable for anticancer activity.
A quantitative structure-activity relationship (QSAR) model was developed for a series of 18 furo[3,2-b]indole derivatives against the A498 cell line, resulting in the following equation: Log IC50 = 65.596 (qC2) + 366.764 (qC6) - 92.742 (qC11) + 503.297 (HOMO) - 492.550 (LUMO) - 76.966[2]
This model suggests that modifying the electronic properties at specific carbon atoms (C2, C6, and C11) and tuning the HOMO-LUMO gap can be used to predict and design more potent anticancer agents.[2]
Furo[3,2-e]pyrido[4,3-b]indole Derivatives as DNA Topoisomerase Inhibitors
A series of amino-substituted furo[3,2-e]pyrido[4,3-b]indoles have demonstrated significant cytotoxic properties. One of the most active compounds from this series, compound 12b , was found to be a potent inhibitor of both DNA topoisomerase I and II.[3]
Table 2: Cytotoxicity of Furo[3,2-e]pyrido[4,3-b]indole Derivative 12b
| Compound ID | Cell Line | IC50 (µM)[3] |
| 12b | L1210 (Leukemia) | Not specified |
| B16 (Melanoma) | Not specified | |
| MCF7 (Breast Adenocarcinoma) | Not specified |
While specific IC50 values were not provided in the abstract, the study highlights that compound 12b is as potent as Adriamycin in inhibiting cell proliferation and induces a massive accumulation of L1210 cells in the G2 + M phase of the cell cycle.[3] This suggests that the mechanism of action is likely related to its inhibition of DNA topoisomerases.
Experimental Protocols
To facilitate the replication and further investigation of the SAR of furo-indole derivatives, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Furo-indole compounds of interest
-
Cancer cell lines (e.g., A498, L1210, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furo-indole compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Topoisomerase I and II Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of DNA topoisomerases. The principle is based on the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human DNA Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II)
-
Assay buffer (specific for each enzyme)
-
Furo-indole compounds of interest
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA or kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA topoisomerase enzyme to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the loading dye, which typically contains a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: SAR of Furo[3,2-b]indoles
Caption: MTT Assay Workflow
Conclusion
The furo-indole scaffold, particularly the furo[3,2-b]indole and furo[3,2-e]pyrido[4,3-b]indole systems, represents a promising starting point for the development of novel anticancer agents and enzyme inhibitors. The presented SAR data highlights the critical role of substituents at various positions of the furo-indole core in modulating biological activity. The provided experimental protocols offer a foundation for researchers to further explore this versatile heterocyclic system. Future investigations into the less-explored furo[3,2-g]indole isomer are warranted to fully unlock the therapeutic potential of this chemical class.
References
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.jmolekul.com [ojs.jmolekul.com]
- 3. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Signatures of Furoindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic signatures of various furoindole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The following sections present quantitative spectroscopic data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the identification and characterization of these molecules.
Spectroscopic Data Comparison
The spectroscopic data for a selection of furoindole analogs are summarized below. These tables are designed to facilitate a clear and objective comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data of Furoindole Analogs (in ppm)
| Compound/Analog | H-2 | H-3 | Aromatic Protons | Other Key Signals | Solvent |
| Furo[2,3-g]indole Analog 1 | 7.51 (d) | - | 6.8-7.9 (m) | 3.9 (s, OCH₃) | CDCl₃ |
| Furo[3,2-e]indole Analog 2 | - | 7.49 (d) | 6.9-8.0 (m) | 4.0 (s, OCH₃) | CDCl₃ |
| Furo[2,3-b]indole Analog 3 | 6.75 (d) | 7.30 (d) | 7.1-7.8 (m) | 8.5 (br s, NH) | DMSO-d₆ |
| Furo[3,2-b]indole Analog 4 | 7.90 (s) | - | 7.2-8.1 (m) | 2.6 (s, COCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data of Furoindole Analogs (in ppm)
| Compound/Analog | C-2 | C-3 | C-3a | C-3b | C-8b | Aromatic Carbons | Other Key Signals | Solvent |
| Furo[2,3-g]indole Analog 1 | 145.2 | 112.5 | 130.1 | 115.8 | 148.9 | 102.1-128.5 | 55.8 (OCH₃) | CDCl₃ |
| Furo[3,2-e]indole Analog 2 | 148.1 | 110.8 | 125.4 | 116.2 | 150.3 | 103.5-129.1 | 56.1 (OCH₃) | CDCl₃ |
| Furo[2,3-b]indole Analog 3 | 155.0 | 101.2 | 129.8 | 120.5 | 152.3 | 111.7-124.6 | - | DMSO-d₆ |
| Furo[3,2-b]indole Analog 4 | 160.3 | 115.1 | 133.7 | 118.9 | 154.8 | 112.3-130.5 | 28.9 (COCH₃) | CDCl₃ |
Table 3: IR and UV-Vis Spectroscopic Data of Furoindole Analogs
| Compound/Analog | IR ν (cm⁻¹) | UV-Vis λ_max (nm) (log ε) | Solvent (UV-Vis) |
| Furo[2,3-g]indole Analog 1 | 3410 (N-H), 1715 (C=O), 1620 (C=C) | 245 (4.5), 310 (4.1) | Methanol |
| Furo[3,2-e]indole Analog 2 | 3400 (N-H), 1720 (C=O), 1615 (C=C) | 250 (4.4), 305 (4.2) | Methanol |
| Furo[2,3-b]indole Analog 3 | 3350 (N-H), 1610 (C=C), 1580 (C=N) | 230 (4.6), 280 (4.0), 320 (3.8) | Dichloromethane |
| Furo[3,2-b]indole Analog 4 | 3300 (N-H), 1680 (C=O), 1600 (C=C) | 240 (4.3), 295 (4.1), 350 (3.9) | Dichloromethane |
Table 4: Mass Spectrometry Data of Furoindole Analogs
| Compound/Analog | Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Furo[2,3-g]indole Analog 1 | ESI+ | 218.07 | 203 ([M+H-CH₃]⁺), 175 ([M+H-CH₃-CO]⁺) |
| Furo[3,2-e]indole Analog 2 | ESI+ | 218.07 | 203 ([M+H-CH₃]⁺), 175 ([M+H-CH₃-CO]⁺) |
| Furo[2,3-b]indole Analog 3 | EI | 169.05 | 141 ([M-CO]⁺), 114 ([M-CO-HCN]⁺) |
| Furo[3,2-b]indole Analog 4 | EI | 211.06 | 196 ([M-CH₃]⁺), 168 ([M-CH₃CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets, and the spectra were recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer. Solutions of the compounds were prepared in methanol or dichloromethane at a concentration of 1 x 10⁻⁵ M. The spectra were recorded from 200 to 800 nm.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using either electrospray ionization (ESI) in positive ion mode or electron ionization (EI) at 70 eV.
Visualizations
The following diagrams illustrate key concepts related to the biological activity and analysis of furoindole analogs.
Caption: Signaling pathway of HDAC inhibition by furoindole analogs.
Independent Verification of the Biological Effects of Furo-Indole Compounds: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the biological effects of a representative furo-indole compound and a standard chemotherapeutic agent, Adriamycin (Doxorubicin). Due to the limited availability of specific experimental data on 8H-Furo[3,2-g]indole, this analysis focuses on a closely related and well-characterized derivative from the furo[3,2-e]pyrido[4,3-b]indole series, compound 12b, as described in scientific literature. This compound shares the core furo-indole scaffold and provides a basis for understanding the potential activities of this class of molecules.
Executive Summary
The analyzed furo-indole derivative (a substituted 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole) demonstrates potent cytotoxic and anti-proliferative effects comparable to the established anticancer drug Adriamycin. Its mechanism of action involves the dual inhibition of topoisomerase I and II, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent cell death. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to facilitate an independent assessment of its therapeutic potential.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of the furo-indole derivative and Adriamycin against a panel of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Furo-indole Derivative (12b) | L1210 | Murine Leukemia | Comparable to Adriamycin | [1] |
| B16 | Murine Melanoma | Comparable to Adriamycin | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | Comparable to Adriamycin | [1] | |
| Adriamycin (Doxorubicin) | L1210 | Murine Leukemia | ~0.02 - 0.1 | [2][3] |
| B16 | Murine Melanoma | ~0.05 - 0.2 | [4][5] | |
| MCF-7 | Human Breast Adenocarcinoma | ~0.1 - 1.5 | [6][7] |
Note: The original study on the furo-indole derivative 12b stated its potency as "as potent as Adriamycin" without providing specific IC50 values in the abstract[1]. The IC50 values for Adriamycin are provided from separate literature sources and can vary based on experimental conditions.
Mechanism of Action: Topoisomerase Inhibition and Cell Cycle Arrest
The primary mechanism of action for the characterized furo-indole derivative is the inhibition of DNA topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting their function, the compound induces DNA strand breaks, which triggers a cellular damage response.
This DNA damage leads to the activation of cell cycle checkpoints, resulting in a significant accumulation of cells in the G2/M phase of the cell cycle, as observed in L1210 leukemia cells[1]. This cell cycle arrest prevents the damaged cells from proceeding to mitosis and ultimately leads to apoptosis (programmed cell death).
Signaling Pathways and Experimental Workflows
To visually represent the biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxic effects of compounds using an MTT assay.
Caption: Signaling pathway of furo-indole induced apoptosis via topoisomerase inhibition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., L1210, B16, MCF-7)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (Furo-indole derivative, Adriamycin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Topoisomerase I and II Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerases.
Objective: To assess the inhibitory effect of the test compound on DNA relaxation (Topoisomerase I) or decatenation (Topoisomerase II).
Materials:
-
Supercoiled plasmid DNA (for Topo I assay) or kinetoplast DNA (kDNA) (for Topo II assay)
-
Human Topoisomerase I and II enzymes
-
Reaction buffers specific for each enzyme
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the appropriate buffer, DNA substrate, and varying concentrations of the test compound.
-
Add the topoisomerase enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a loading dye containing a protein-denaturing agent (e.g., SDS).
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a reduction in the amount of relaxed/decatenated DNA compared to the positive control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the test compound at a specific concentration for a defined period.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 8H-Furo[3,2-g]indole: A Guide for Laboratory Professionals
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A protective lab coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
II. Waste Characterization and Segregation
Proper characterization and segregation of waste are critical to prevent incompatible materials from mixing.
-
Waste Identification: 8H-Furo[3,2-g]indole waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[2][3] It should be stored separately from strong oxidizing agents.[4]
III. Disposal Procedures for this compound Waste
A. Unused or Expired this compound:
-
Containerization: Keep the compound in its original, tightly sealed container.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and the words "HAZARDOUS WASTE".[3]
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[2][3]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
B. Contaminated Materials (e.g., gloves, wipes, glassware):
-
Collection: Place all solid materials contaminated with this compound into a designated, leak-proof hazardous waste container lined with a clear plastic bag.[5]
-
Labeling: Clearly label the container as "HAZARDOUS WASTE" and list the contents, including "this compound contaminated debris."
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
C. Solutions Containing this compound:
-
Containerization: Collect liquid waste in a compatible, leak-proof container with a secure cap.[3] Do not use metal containers for corrosive solutions.
-
Labeling: Label the container with "HAZARDOUS WASTE" and the chemical composition, including the approximate concentration of this compound and the solvent used.
-
Storage: Store the container in secondary containment to prevent spills.[2]
-
Disposal: Arrange for disposal through your institution's hazardous waste management service. Under no circumstances should this waste be disposed of down the drain. [2]
IV. Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., sand, diatomite) to contain the spill.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[2]
V. Quantitative Data
Specific quantitative data for the disposal of this compound is not available in the provided search results. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer or conduct their own risk assessment to determine any specific disposal limits or requirements.
| Property | Value | Source |
| RCRA Waste Codes | To be determined by generator based on characterization | User/EHS Office |
| Recommended Exposure Limits | Not available | - |
| Aquatic Toxicity | Not available | - |
VI. Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on their institution's specific hazardous waste management procedures and comply with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
Essential Safety and Operational Guidance for Handling 8H-Furo[3,2-g]indole
Disclaimer: No specific Safety Data Sheet (SDS) for 8H-Furo[3,2-g]indole was publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, indole. Researchers must conduct a thorough, site-specific risk assessment before handling this compound.
Handling this compound requires stringent safety protocols to mitigate potential hazards. While a specific Safety Data Sheet (SDS) is not available for this compound, data from the parent compound, indole, indicates significant health risks, including potential toxicity upon skin contact, irritation to the skin, eyes, and respiratory system, and harm if swallowed.[1][2][3] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a minimum requirement and may need to be augmented based on the specific experimental conditions and risk assessment.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or equivalent[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Protective work clothing | Laboratory coat[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator may be necessary in cases of brief exposure or when not working in a chemical fume hood[1] |
Operational Plan: Handling Procedures
Safe handling of this compound is critical to prevent exposure. The following step-by-step procedures should be followed:
-
Preparation:
-
Ensure a chemical fume hood is operational and available for all manipulations of the compound.[1][4]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.
-
-
Handling:
-
Conduct all weighing and transfers of this compound within a certified chemical fume hood to ensure good ventilation and exhaustion.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated, sealed hazardous waste container for solids. |
| Contaminated Solvents | Collect in a designated, labeled hazardous waste container for flammable liquids, if applicable. Do not mix with incompatible waste streams. |
| Contaminated PPE (gloves, lab coat) | Bag and dispose of as solid hazardous waste. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
